JDTic dihydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3.2ClH/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22;;/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34);2*1H/t19-,25+,26+,28+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNHURYCTCUGHH-AVWZHOAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735337 | |
| Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785835-79-2 | |
| Record name | Jdtic dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0785835792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JDTIC DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR27M77CW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JDTic Dihydrochloride: A Technical Guide to its Mechanism of Action as a Selective Kappa-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JDTic dihydrochloride (B599025) is a potent and highly selective antagonist of the kappa-opioid receptor (KOR), a key player in modulating mood, stress, and addiction. This document provides an in-depth technical overview of the mechanism of action of JDTic, consolidating data on its binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Notably, while preclinical studies demonstrated promising therapeutic potential, the clinical development of JDTic was halted due to cardiovascular safety concerns, specifically the observation of non-sustained ventricular tachycardia[1]. This guide aims to serve as a comprehensive resource for understanding the molecular pharmacology of JDTic and to inform the development of future KOR-targeted therapeutics with improved safety profiles.
Introduction
The endogenous opioid system, comprising the mu (μ), delta (δ), and kappa (κ) opioid receptors, is a critical regulator of numerous physiological processes. While the μ-opioid receptor is well-known for its role in analgesia and addiction, the κ-opioid receptor (KOR) has emerged as a significant target for the treatment of depression, anxiety, and substance use disorders. Activation of the KOR by its endogenous ligand, dynorphin, is associated with dysphoria, anhedonia, and stress-like responses. Consequently, KOR antagonists are being investigated as potential therapeutics for these conditions.
JDTic dihydrochloride is a non-opioid, 4-phenylpiperidine (B165713) derivative that acts as a selective and long-acting KOR antagonist[2]. Its prolonged duration of action is not due to irreversible binding but is attributed to its unique ability to modulate the activity of c-Jun N-terminal kinases (JNK), a downstream signaling component[2]. This technical guide will delve into the molecular mechanisms underlying the action of JDTic, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Molecular Mechanism of Action
Primary Target: Kappa-Opioid Receptor (KOR)
JDTic is a high-affinity, selective antagonist of the KOR. It binds to the receptor and prevents the binding and subsequent signaling of the endogenous agonist, dynorphin.
Downstream Signaling: The Role of c-Jun N-terminal Kinase (JNK)
Unlike traditional competitive antagonists, the long-lasting effects of JDTic are mediated by its ability to activate the JNK signaling pathway[2]. This activation leads to a prolonged inactivation of KOR signaling, extending the antagonist effect long after the drug has been cleared from the receptor binding site. The proposed signaling cascade is as follows:
References
An In-depth Technical Guide to the Synthesis and Purification of JDTic Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
JDTic (B1588353), or (3R)-7-Hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, is a potent and highly selective kappa-opioid receptor (KOR) antagonist with a remarkably long duration of action.[1][2][3][4] Its unique pharmacological profile, including antidepressant and anxiolytic-like effects observed in preclinical studies, makes it a valuable tool for neuroscience research and a potential therapeutic agent for various central nervous system disorders, including depression, anxiety, and substance use disorders.[1][5] This technical guide provides a comprehensive overview of the synthesis and purification methods for JDTic dihydrochloride (B599025), presented with detailed experimental protocols and structured data for clarity and reproducibility. Additionally, it illustrates the key signaling pathways associated with JDTic's mechanism of action.
Synthesis of JDTic Dihydrochloride
The synthesis of JDTic is a multi-step process that involves the preparation of two key chiral intermediates, followed by their coupling and final deprotection and salt formation. The overall synthetic strategy is convergent, allowing for the efficient preparation of the final compound.
Synthesis of Key Intermediates
The primary intermediates required for the synthesis of JDTic are a protected (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and (2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-amine. The synthesis of these intermediates is a critical aspect of the overall process and requires careful control of stereochemistry.
Coupling, Deprotection, and Salt Formation
The final steps of the JDTic synthesis involve the amide coupling of the two key intermediates, followed by the removal of protecting groups and the formation of the dihydrochloride salt.
Experimental Protocol: Amide Coupling and Deprotection
A common method for the amide coupling reaction involves the use of standard peptide coupling reagents.
-
To a solution of the protected (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative (e.g., Boc-7-hydroxy-D-Tic-OH) and the amine intermediate in an appropriate solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a coupling agent (e.g., HBTU or EDC) and a non-nucleophilic base (e.g., triethylamine (B128534) (NEt3) or diisopropylethylamine (DIPEA)).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The subsequent deprotection step depends on the protecting groups used. For a tert-butyloxycarbonyl (Boc) group, treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in methanol (B129727) is effective.[6]
-
After deprotection, the crude product is purified by column chromatography.
Experimental Protocol: Dihydrochloride Salt Formation
-
Dissolve the purified JDTic free base in a suitable solvent such as acetonitrile (B52724) or dichloromethane.[6]
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4 N HCl in dioxane or 2 M HCl in ether) to the solution of the free base.[6]
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent like ether, and dry under vacuum to yield this compound as a white powder.[6]
Purification Methods
The purification of JDTic and its intermediates is crucial to obtain a high-purity final product suitable for biological and pharmacological studies.
Silica (B1680970) Gel Chromatography
Silica gel chromatography is the most commonly reported method for the purification of JDTic and its protected precursors.[6]
Experimental Protocol: Silica Gel Chromatography
-
Prepare a silica gel column with a suitable solvent system. A common mobile phase is a gradient of chloroform (B151607) and methanol, often with the addition of a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., CMA80, a mixture of chloroform, methanol, and ammonium hydroxide) to prevent tailing of the amine compounds.[6]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified compound.
Crystallization
While less detailed in the literature for JDTic itself, crystallization is a powerful technique for the final purification of the dihydrochloride salt. The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the salt in a minimal amount of a polar solvent (like methanol or ethanol) and then add a less polar solvent (like ether or ethyl acetate) until turbidity is observed, followed by cooling to induce crystallization.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of JDTic analogs, as reported in the literature. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Reagents | Solvent | Yield (%) | Analytical Data | Reference |
| Amide Coupling & Deprotection | (2S)-1-[4-(3-Fluorophenyl)-4-methylpiperidin-1-yl]-3-methylbutan-2-amine, Boc-7-hydroxy-D-Tic | EDC•HCl, HOBt, DIPEA | THF | - | - | [6] |
| Salt Formation | Purified JDTic analog free base | 4 N HCl in dioxane | Acetonitrile | 26 (over two steps) | MS (ESI) m/z 454.4 (M + H)+ | [6] |
| Salt Formation | Purified JDTic analog free base | 6 N aq. HCl | Acetonitrile | 38 (over two steps) | MS (ESI) m/z 468.3 (M + H)+ | [6] |
Signaling Pathways and Mechanism of Action
JDTic is a selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][7] The activation of KOR by its endogenous ligand, dynorphin, is associated with dysphoria, stress, and the negative affective states seen in withdrawal from drugs of abuse.[8][9] JDTic blocks these effects by binding to the KOR and preventing its activation.
A unique characteristic of JDTic is its exceptionally long duration of action, which can last for weeks after a single dose.[1][2] This prolonged effect is not due to irreversible binding to the KOR but is instead attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNKs).[1] This ligand-directed signaling leads to a long-lasting inactivation of KOR signaling.[10]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a challenging but well-documented process that provides access to a valuable pharmacological tool. Careful execution of the synthetic steps, particularly the control of stereochemistry and effective purification, is essential for obtaining a high-quality product. This guide provides a solid foundation for researchers and drug development professionals working with this important molecule. Further optimization of reaction conditions and purification techniques may lead to even more efficient and scalable synthetic routes.
References
- 1. JDTic - Wikipedia [en.wikipedia.org]
- 2. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. jdtic .com [jdtic.com]
- 10. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
JDTic Dihydrochloride: An In-Depth Technical Guide to its In Vitro Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JDTic dihydrochloride (B599025) is a potent and highly selective antagonist of the kappa-opioid receptor (KOR).[1][2] Its unique pharmacological profile, characterized by a long duration of action, has made it a valuable research tool for investigating the role of the KOR system in a variety of physiological and pathological processes, including depression, anxiety, and addiction.[1][2] This technical guide provides a comprehensive overview of the in vitro binding affinity of JDTic, presenting key quantitative data, detailed experimental methodologies, and visual representations of its receptor selectivity and the assays used for its characterization.
Core Concepts: Understanding Opioid Receptor Binding
The interaction of a ligand like JDTic with a receptor is quantified by its binding affinity, which is the measure of the strength of the binding between the ligand and the receptor. This is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Receptor Selectivity is a critical aspect of a drug's profile, referring to its ability to bind preferentially to one specific type of receptor over others. High selectivity is often desirable to minimize off-target effects and enhance the therapeutic window of a drug. JDTic is renowned for its high selectivity for the KOR over the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).
Quantitative Binding Affinity Data
The in vitro binding affinity of JDTic dihydrochloride has been extensively characterized using various assay formats. The following table summarizes the key quantitative data from the scientific literature, highlighting its potent and selective antagonism at the kappa-opioid receptor.
| Receptor | Ligand Interaction | Assay Type | Cell Line/Tissue | Radioligand | Ki (nM) | Ke (nM) | Selectivity (fold vs. KOR) | Reference |
| Kappa-Opioid Receptor (KOR) | Antagonist | Radioligand Binding | CHO | [3H]U69,593 | 0.32 | [3] | ||
| Antagonist | [35S]GTPγS Binding | CHO | 0.02 | [3] | ||||
| Mu-Opioid Receptor (MOR) | Antagonist | [35S]GTPγS Binding | CHO | 67.5 | ~3375 | [4] | ||
| Delta-Opioid Receptor (DOR) | Antagonist | [35S]GTPγS Binding | CHO | 927 | ~46350 | [4] | ||
| Nociceptin Receptor (NOP) | Binds | Radioligand Binding | 12 | |||||
| Noradrenaline Transporter (NAT) | Binds | Radioligand Binding | 54 |
Note: Ki and Ke values can vary between studies due to different experimental conditions.
Experimental Protocols
The characterization of JDTic's binding affinity relies on well-established in vitro pharmacological assays. The following are detailed methodologies for two key experiments.
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled compound (JDTic) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa, mu, or delta-opioid receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 1 mL:
-
Cell membranes (typically 15-20 µg of protein).
-
A fixed concentration of a selective radioligand (e.g., [3H]U69,593 for KOR, [3H]DAMGO for MOR, or [3H]DPDPE for DOR).
-
A range of concentrations of the unlabeled test compound (JDTic).
-
-
Non-specific binding is determined in parallel incubations containing a high concentration of a non-radiolabeled, potent ligand for the target receptor to saturate all specific binding sites.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation, providing information on the agonist or antagonist properties of a compound.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the opioid receptor of interest.
2. Assay Procedure:
-
Cell membranes (10-20 µg of protein) are incubated in an assay buffer containing:
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure a basal state of G-protein activity).
-
A range of concentrations of the test compound (JDTic).
-
In antagonist mode, a fixed concentration of a known agonist is also included.
-
-
Basal binding is determined in the absence of any stimulating ligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The mixture is incubated, typically at 30°C for 60 minutes.
3. Filtration and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified using a scintillation counter.
4. Data Analysis:
-
For antagonists, the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding is measured.
-
The data are analyzed to determine the IC50 value, from which the equilibrium dissociation constant (Ke) can be calculated using the Schild equation.
Visualizations
JDTic Receptor Selectivity Profile
Caption: High selectivity of JDTic for the Kappa-Opioid Receptor.
Radioligand Binding Assay Workflow
Caption: Workflow of a typical radioligand competitive binding assay.
Conclusion
This compound is a highly potent and selective KOR antagonist, a characteristic robustly supported by extensive in vitro binding data. Its high affinity for the KOR, coupled with significantly lower affinity for MOR and DOR, underscores its value as a selective pharmacological tool. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of its binding characteristics. The presented visualizations serve to simplify the complex data and methodologies, providing a clear understanding of JDTic's receptor selectivity and the assays used to determine it. This technical guide provides essential information for researchers and drug development professionals working with this important compound.
References
- 1. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of JDTic Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JDTic dihydrochloride (B599025) is a potent and selective non-opiate antagonist of the kappa-opioid receptor (KOR) that has garnered significant interest for its potential therapeutic applications in a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2] Its unique pharmacological profile is characterized by a remarkably long duration of action, which is not attributed to irreversible binding but rather to a distinct signaling mechanism involving the activation of c-Jun N-terminal kinases (JNK).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of JDTic dihydrochloride, including its binding affinity, functional activity, and key experimental protocols utilized in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the KOR system.
Introduction
The kappa-opioid receptor (KOR) system plays a crucial role in modulating mood, stress, and reward pathways.[3] Activation of KORs is often associated with dysphoria and pro-depressive states, making KOR antagonists a promising therapeutic strategy for various central nervous system disorders.[3] JDTic, a 4-phenylpiperidine (B165713) derivative, emerged as a highly selective KOR antagonist with a distinct chemical structure compared to traditional opioid-derived antagonists like norbinaltorphimine (B1679850) (nor-BNI).[1][4] This guide delves into the detailed pharmacological characteristics of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound at opioid receptors, as well as its effects in various in vivo models.
Table 1: Opioid Receptor Binding Affinities (Ki) of JDTic
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (κ) | [³H]U69,593 | Guinea pig brain | 0.23 | [5] |
| Kappa (κ) | [³H]diprenorphine | CHO-hKOR cells | 0.32 | [5] |
| Mu (μ) | [³H]DAMGO | Rat brain | >1000 | [4] |
| Delta (δ) | [³H]DPDPE | Rat brain | >1000 | [4] |
| Nociceptin (NOP) | [³H]Nociceptin | CHO-hNOP cells | 12 | [4][6] |
Table 2: Functional Activity of JDTic
| Assay | Agonist | Tissue/Cell Line | Potency (IC50/EC50/AD50) | Reference |
| [³⁵S]GTPγS Binding (Antagonist) | U50,488H | CHO-hKOR cells | Ke = 0.11 nM | |
| U50,488-induced Diuresis (in vivo) | U50,488H | Rat | AD50 = 0.5 mg/kg | [7] |
| Enadoline-induced Analgesia (in vivo, s.c.) | Enadoline | Mouse | AD50 = 4.1 mg/kg | [7] |
| Enadoline-induced Analgesia (in vivo, p.o.) | Enadoline | Mouse | AD50 = 27.3 mg/kg | [7] |
| Noradrenaline Transport Inhibition | - | HEK293 cells | IC50 = 1.1 µM | [4][6] |
Mechanism of Action: Long-Lasting Effects via JNK Activation
A hallmark of JDTic is its exceptionally long duration of action, with antagonist effects observed for up to several weeks following a single administration.[1][2] This prolonged activity is not due to irreversible binding to the KOR but is instead mediated by the activation of c-Jun N-terminal kinases (JNK).[1][2] Upon binding to the KOR, JDTic initiates a signaling cascade that leads to the phosphorylation and activation of JNK. Activated JNK is then thought to phosphorylate components of the KOR signaling complex, leading to a functional uncoupling of the receptor from its G-protein signaling pathway. This disruption of signaling results in a persistent antagonist effect, even after JDTic has dissociated from the receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of JDTic for the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
[³H]U69,593 (radioligand).
-
This compound.
-
Naloxone (B1662785) (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding).
-
50 µL of the appropriate concentration of JDTic or vehicle.
-
100 µL of CHO-hKOR cell membranes (typically 10-20 µg protein/well).
-
50 µL of [³H]U69,593 (final concentration ~1 nM).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of JDTic from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional antagonist potency (Ke) of JDTic at the kappa-opioid receptor.
Materials:
-
CHO-hKOR cell membranes.
-
[³⁵S]GTPγS (radioligand).
-
U50,488H (KOR agonist).
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GTPγS (unlabeled, for non-specific binding).
Procedure:
-
Prepare serial dilutions of this compound.
-
Prepare a range of concentrations of the agonist U50,488H.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or JDTic at various concentrations.
-
25 µL of U50,488H at various concentrations.
-
50 µL of CHO-hKOR cell membranes (10-20 µg protein/well) containing 10 µM GDP.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and process as described for the radioligand binding assay.
-
Construct concentration-response curves for U50,488H in the absence and presence of different concentrations of JDTic.
-
Determine the Schild plot parameters to calculate the Ke value for JDTic.
In Vivo Antagonist Activity: U50,488-Induced Diuresis in Rats
Objective: To assess the in vivo antagonist activity and duration of action of JDTic.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
U50,488H.
-
Metabolic cages.
-
Saline (vehicle).
Procedure:
-
House rats individually in metabolic cages with free access to food but not water for a 2-hour acclimatization period.
-
Administer this compound (e.g., 0.1 - 10 mg/kg, s.c.) or vehicle at a predetermined time before the agonist challenge (e.g., 24 hours, 1 week, 2 weeks).
-
At the time of the experiment, administer a water load (e.g., 15 mL/kg, p.o.) to all animals.
-
Immediately after the water load, administer the KOR agonist U50,488H (e.g., 5 mg/kg, s.c.) or vehicle.
-
Collect urine output for a period of 2-4 hours.
-
Measure the volume of urine produced by each animal.
-
Calculate the antagonist effect of JDTic as the percent inhibition of the U50,488H-induced diuretic effect.
-
Determine the AD50 (the dose of antagonist that reduces the agonist effect by 50%).
Clinical Development and Future Directions
Phase I human clinical trials of JDTic for the treatment of cocaine abuse were initiated.[1] However, the development was halted due to the observation of non-sustained ventricular tachycardia in some subjects.[1] This adverse cardiac effect has limited the further clinical progression of JDTic.
Despite its discontinuation in clinical trials, JDTic remains an invaluable research tool for elucidating the role of the KOR system in health and disease. Its unique long-acting mechanism continues to be a subject of investigation and has spurred the development of new KOR antagonists with potentially improved safety profiles.[1] The detailed pharmacological understanding of JDTic provides a crucial benchmark for the evaluation of these next-generation compounds.
Conclusion
This compound is a highly potent, selective, and long-acting kappa-opioid receptor antagonist. Its unique mechanism of action, involving the activation of JNK, distinguishes it from other KOR antagonists and provides a compelling case for its use as a research tool. While its clinical development was halted due to cardiac safety concerns, the extensive pharmacological data and established experimental protocols for JDTic continue to be of significant value to the scientific community. This guide provides a comprehensive resource for researchers aiming to understand and utilize this important pharmacological agent in their studies of the kappa-opioid system and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JDTic - Wikipedia [en.wikipedia.org]
- 3. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters | PLOS One [journals.plos.org]
- 5. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of JDTic Dihydrochloride Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JDTic dihydrochloride, a potent and highly selective kappa-opioid receptor (KOR) antagonist, has demonstrated a remarkably long duration of action in preclinical studies, showing potential therapeutic applications for substance use disorders, depression, and anxiety.[1][2] Its unique pharmacological profile, characterized by persistent KOR antagonism for weeks after a single administration, is attributed to an unconventional mechanism involving the activation of c-Jun N-terminal kinase (JNK) rather than simple competitive binding.[3] However, clinical development was halted due to adverse cardiovascular effects observed in human trials.[4][5] This technical guide provides a comprehensive overview of the long-term effects of JDTic administration, summarizing key preclinical findings, detailing experimental methodologies, and illustrating associated molecular pathways and experimental workflows.
Pharmacodynamics and Efficacy
JDTic exhibits a prolonged and non-competitive antagonism of the KOR.[3] This enduring effect has been observed across various preclinical models, where it has shown efficacy in reducing drug-seeking behaviors and mitigating withdrawal symptoms.
Effects on Alcohol-Seeking Behavior
Preclinical studies in alcohol-preferring rats have shown that a single administration of JDTic can dose-dependently reduce alcohol-seeking behavior and relapse drinking for an extended period.[6]
| Parameter | Vehicle | 1 mg/kg JDTic | 3 mg/kg JDTic | 10 mg/kg JDTic | Reference |
| Ethanol (B145695) Lever Responses (14 days post-administration) | ~125 | ~100 | ~50 | ~25 | [6] |
| Ethanol Lever Responses (25 days post-administration) | ~100 | ~80 | ~40 | ~30 | [6] |
| Effect on Maintenance Responding | No significant effect | No significant effect | No significant effect | No significant effect | [6] |
| Ethanol Intake (Systemic Administration) | Baseline | Significant decrease at 2 days, trend at 4 days | - | - | [7] |
| Ethanol Intake (Intra-accumbens Administration) | Baseline | Weak decreasing long-term effect, no acute effect | - | - | [7] |
Effects on Nicotine (B1678760) Dependence
JDTic has been shown to modulate the effects of nicotine, suggesting a role for the KOR system in nicotine dependence.
| Parameter | Effect of JDTic | Dose Range | Reference |
| Acute Nicotine-Induced Antinociception (Tail-flick test) | Dose-dependent blockade | 1-16 mg/kg | [8] |
| Acute Nicotine-Induced Antinociception (Hot-plate test) | No effect | 1-16 mg/kg | [8] |
| Nicotine-Induced Hypothermia | No significant effect | 1-16 mg/kg | [8] |
| Morphine-Induced Antinociception | No effect | 16 mg/kg | [8] |
| Somatic Signs of Nicotine Withdrawal | Reduction | 8 mg/kg | [8] |
Antidepressant-like and Anxiolytic-like Effects
JDTic has demonstrated antidepressant and anxiolytic properties in rodent models.[1][2] It has been shown to reduce immobility time in the forced swim test, an indicator of antidepressant-like activity.[9][10]
| Test | Parameter | Effect of JDTic | Dose Range | Reference |
| Forced Swim Test | Immobility Time | Decrease | 0.3-10 mg/kg | [9] |
| Forced Swim Test | Swimming Time | Increase | 0.3-10 mg/kg | [9] |
| Alcohol Withdrawal-Induced Anxiety | Anxiety-like behavior | Dose-dependent reversal | Not specified | [11] |
Pharmacokinetics
The long-lasting effects of JDTic are not fully explained by its plasma pharmacokinetics, as plasma levels decline relatively quickly.[12] However, JDTic partitions into the brain and exhibits a much longer brain half-life.[13][14]
| Parameter | Value | Species | Reference |
| Plasma Half-Life | 24 - 41 hours | Rat | [13][14] |
| Brain Half-Life | 24 - 76 hours | Rat | [13][14] |
| Brain to Plasma Ratio | Increases over time | Rat | [13][14] |
| Duration of KOR Antagonism (in vivo) | Up to 4 weeks | Rodents | [6] |
Mechanism of Long-Lasting Action
The prolonged in vivo effects of JDTic are attributed to its ability to induce a lasting desensitization of the KOR through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This is distinct from a simple competitive antagonist mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JDTic - Wikipedia [en.wikipedia.org]
- 3. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The opioid system in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JDTic Dihydrochloride: A Technical Guide for Studying the Dynorphin/Kappa-Opioid Receptor System
For Researchers, Scientists, and Drug Development Professionals
Introduction
JDTic dihydrochloride (B599025) is a potent, selective, and long-acting antagonist of the kappa-opioid receptor (KOR). Its unique pharmacological profile makes it an invaluable tool for investigating the endogenous dynorphin/KOR system, which is implicated in a range of physiological and pathological processes including pain, mood, addiction, and psychosis. Unlike traditional opioid antagonists, JDTic is not derived from an opiate scaffold, offering a distinct chemical structure for probing KOR function.[1][2] This guide provides an in-depth overview of JDTic, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in preclinical research.
Mechanism of Action
JDTic acts as a selective antagonist at the KOR, effectively blocking the binding and signaling of endogenous KOR agonists, primarily dynorphins. The KOR is a G protein-coupled receptor (GPCR) that predominantly couples to Gi/Go proteins.[3] Upon activation by an agonist, the KOR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This ultimately results in a reduction of neuronal excitability and neurotransmitter release.
JDTic's antagonism prevents these downstream effects. Notably, the long duration of action of JDTic, with effects observed for up to several weeks after a single administration, is not due to irreversible binding but is attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNKs).[4][5][6][7][8] This unique mechanism involves the disruption of KOR signaling through a JNK-dependent pathway, leading to a prolonged functional inactivation of the receptor.[5][7][8]
Signaling Pathway of KOR Antagonism by JDTic
References
- 1. web.mousephenotype.org [web.mousephenotype.org]
- 2. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal responses produced by microinjection of the kappa opioid receptor agonist, U50-488H, into sites within the rat lamina terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the cloned human kappa opioid receptor by agonists enhances [35S]GTPgammaS binding to membranes: determination of potencies and efficacies of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
JDTic Dihydrochloride: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist, in in vivo mouse studies. The information compiled here, including dosage, administration routes, and experimental protocols, is intended to guide researchers in designing and executing their studies.
Data Presentation
The following table summarizes the quantitative data on JDTic dihydrochloride dosage and administration from various in vivo mouse studies.
| Parameter | Details | Study Reference(s) |
| Dosage Range (s.c.) | 1, 3, 4, 8, 10, 16 mg/kg | [1][2] |
| Dosage Range (p.o.) | 27.3 mg/kg (AD50) | [3] |
| Administration Routes | Subcutaneous (s.c.), Oral (p.o.) | [1][3] |
| Vehicle (s.c.) | Saline | |
| Vehicle (p.o.) | Distilled water (inferred from similar compounds) | [4] |
| Treatment Frequency | Typically a single administration due to long duration of action | [1][3] |
| Duration of Action | Up to 2 weeks or more after a single dose | [3] |
Signaling Pathway
This compound acts as an antagonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Upon activation by an agonist, the KOR initiates a signaling cascade that JDTic effectively blocks. The diagram below illustrates the key steps in the KOR signaling pathway.
Caption: Kappa-opioid receptor signaling pathway and the inhibitory action of JDTic.
Experimental Workflow
A typical experimental workflow for evaluating the antagonist effects of this compound in a mouse model of analgesia is depicted below.
Caption: A generalized experimental workflow for in vivo mouse studies with JDTic.
Experimental Protocols
Subcutaneous (s.c.) Administration of this compound
This protocol describes the subcutaneous administration of this compound to mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal balance
-
Appropriate mouse restraint device
Procedure:
-
Drug Preparation:
-
Aseptically prepare a stock solution of this compound in sterile saline. The concentration of the stock solution should be calculated based on the desired final dose and a standard injection volume (e.g., 10 mL/kg of body weight).
-
Ensure the solution is fully dissolved before administration.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the precise volume of the JDTic solution to be administered.
-
Gently restrain the mouse using an appropriate method to expose the dorsal side.
-
-
Injection:
-
Lift a fold of skin in the interscapular region (between the shoulder blades).
-
Insert the needle at the base of the skin fold, parallel to the spine.
-
Administer the calculated volume of the JDTic solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Observe the animal according to the experimental timeline.
-
Oral Gavage (p.o.) Administration of this compound
This protocol outlines the procedure for oral administration of this compound to mice via gavage.
Materials:
-
This compound
-
Sterile distilled water or other appropriate vehicle
-
Flexible or stainless steel oral gavage needles (18-20 gauge for adult mice)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Drug Preparation:
-
Animal Preparation:
-
Weigh the mouse to calculate the administration volume.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus (pre-measured to the level of the xiphoid process), slowly administer the JDTic solution.
-
Carefully withdraw the gavage needle.
-
-
Post-gavage Monitoring:
-
Place the mouse back in its cage and observe for any signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.
-
Tail-Flick Test
The tail-flick test is used to measure the analgesic response to a thermal stimulus.
Apparatus:
-
Tail-flick meter with a radiant heat source.
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Measurement:
-
Gently restrain the mouse and place the distal portion of its tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The latency to the flicking of the tail is automatically or manually recorded.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Obtain a stable baseline latency for each mouse before drug administration.
-
-
Post-treatment Testing:
-
At the designated time after JDTic and agonist administration, repeat the tail-flick measurement.
-
An increase in the tail-flick latency is indicative of an analgesic effect.
-
Hot-Plate Test
The hot-plate test is another method to assess thermal nociception.
Apparatus:
-
Hot-plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the mouse to the hot surface.
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing environment.
-
-
Baseline Measurement:
-
Set the hot-plate to a constant temperature (e.g., 52-55°C).
-
Place the mouse on the hot plate within the transparent cylinder.
-
Start the timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency to the first clear nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) is essential to prevent injury.
-
Establish a baseline latency for each animal.
-
-
Post-treatment Testing:
-
Following the experimental treatments, place the mouse back on the hot plate and measure the response latency.
-
An increased latency to respond indicates analgesia.
-
References
- 1. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. olaw.nih.gov [olaw.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for JDTic Dihydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Application Notes
JDTic (B1588353), or (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide, is a potent and highly selective kappa-opioid receptor (KOR) antagonist.[1] Unlike traditional opioid antagonists derived from opiate structures, JDTic is a 4-phenylpiperidine (B165713) derivative.[2] It is distinguished by its remarkably long duration of action, with antagonist effects observed in animal models for up to several weeks following a single dose.[1][2][3]
The primary mechanism of action for JDTic is the selective blockade of the KOR, preventing the binding of endogenous ligands like dynorphin (B1627789), which is often associated with stress, dysphoria, and negative affective states.[2][4] Animal studies have consistently demonstrated that JDTic possesses antidepressant, anxiolytic, and anti-stress properties.[2][5] Consequently, it is a valuable pharmacological tool for investigating the role of the KOR system in various CNS disorders. Its potential therapeutic applications are being explored in the context of addiction, particularly in preventing the relapse of cocaine and alcohol-seeking behaviors precipitated by stress.[2][5][6]
JDTic is orally active and can be administered through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (p.o.), making it a versatile compound for preclinical research in rats.[3][7]
Data Presentation
Summary of JDTic Administration Protocols in Rats
The following table summarizes dosages, administration routes, vehicles, and rat strains used in various preclinical studies.
| Dose Range | Administration Route | Vehicle | Rat Strain | Study Focus | Citation |
| 1, 3, 10 mg/kg | Subcutaneous (s.c.) | Not Specified | Alcohol-Preferring (P) rats | Ethanol-seeking behavior | [8] |
| 10, 30 mg/kg | Intraperitoneal (i.p.) | Sterile Water | Not Specified | Alcohol seeking and withdrawal | [6] |
| 3, 10, 30 mg/kg | Intragastric (i.g.) | Vehicle (unspecified) | Long-Evans | Cocaine-seeking reinstatement | [5] |
| 0.3, 1, 3, 10 mg/kg | Subcutaneous (s.c.) | Vehicle (unspecified) | Sprague-Dawley | Antidepressant-like effects (FST) | [5] |
| 10 mg/kg | Subcutaneous (s.c.) | Not Specified | Alko Alcohol (AA) rats | Ethanol (B145695) intake | [9] |
| 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | Sprague-Dawley | Pharmacokinetics | [10] |
| 20 mg/kg | Intraperitoneal (i.p.), Oral (p.o.) | 0.9% Saline | Not Specified | KOR antagonism (Tail Flick Assay) | [7] |
| Not Specified | Intraperitoneal (i.p.) | Not Specified | Sprague-Dawley | Morphine dependence | [1] |
Pharmacokinetic Properties of JDTic in Rats
JDTic exhibits a long half-life and significant brain penetration, contributing to its extended duration of action.[10][11]
| Parameter | Value | Species/Matrix | Notes | Citation |
| Plasma Half-life | 24 - 41 hours | Rat | Range observed across JDTic and its analogs. | [10][11] |
| Brain Half-life | 24 - 76 hours | Rat | Range observed across JDTic and its analogs. | [10][11] |
| Brain-to-Plasma Ratio | Increases over time | Rat | Indicates progressive partitioning into the brain. | [10][11] |
| Duration of Action | Up to several weeks | Rat | Antagonism of U50,488H-induced diuresis. | [10] |
Experimental Protocols
JDTic Dihydrochloride (B599025) Solution Preparation
JDTic dihydrochloride is reported to be soluble in aqueous vehicles.[4][12]
Materials:
-
This compound powder
-
Volumetric flask
-
Sterile vials
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume, accounting for the molecular weight of the dihydrochloride salt form.
-
Aseptically weigh the JDTic powder and transfer it to a sterile volumetric flask.
-
Add approximately half of the final volume of the chosen vehicle (e.g., 0.9% saline).
-
Agitate the solution using a vortex mixer. If solubility is an issue, gentle warming or brief sonication may be applied.
-
Once the powder is fully dissolved, add the vehicle to the final desired volume.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution appropriately. For short-term use, refrigeration at 4°C is typically suitable. For long-term storage, consult the manufacturer's stability data.
Caption: Workflow for preparing this compound solution.
Protocol: KOR Antagonist Activity Confirmation via U50,488H-Induced Diuresis
This protocol is used to verify the functional antagonism of KOR by JDTic. The KOR agonist U50,488H induces a diuretic effect, which is blocked by pretreatment with a KOR antagonist.[3][5][10]
Materials:
-
Male Sprague-Dawley or Long-Evans rats[10]
-
JDTic solution (prepared as in 3.1)
-
U50,488H solution (e.g., 10 mg/kg in sterile water, s.c.)[5]
-
Metabolic cages for urine collection
-
Syringes and needles for administration
Protocol:
-
House rats individually in metabolic cages. Allow for an acclimatization period.
-
Administer JDTic (e.g., 1-30 mg/kg) or vehicle via the desired route (i.p., s.c., or p.o.).[5][10] The pretreatment time is critical due to JDTic's long duration of action; testing can occur 24 hours to several weeks post-administration.[5][10]
-
At the designated time after JDTic/vehicle administration, inject the KOR agonist U50,488H (e.g., 10 mg/kg, s.c.).[5] A control group should receive vehicle instead of U50,488H.
-
Immediately place the rats back into the metabolic cages.
-
Collect urine for a defined period, typically 5 hours.[5]
-
Measure the total volume of urine for each rat.
-
Data Analysis: Compare the urine output between groups. Effective KOR antagonism is demonstrated if the JDTic + U50,488H group has significantly lower urine output compared to the vehicle + U50,488H group, and similar output to the vehicle + vehicle control group.
Protocol: Forced Swim Test (FST) for Antidepressant-Like Effects
The FST is a common behavioral assay to screen for antidepressant-like activity. KOR antagonists like JDTic are expected to reduce immobility time.[5]
Materials:
-
Male Sprague-Dawley rats[5]
-
JDTic solution
-
A transparent cylinder (e.g., 40 cm high x 20 cm diameter) filled with water (25°C) to a depth where the rat cannot touch the bottom.
-
Video recording equipment and scoring software, or a trained observer with a stopwatch.
Protocol:
-
Administer JDTic (e.g., 0.3, 1, 3, or 10 mg/kg, s.c.) or vehicle 23-24 hours before the test.[5]
-
On the test day, gently place each rat into the water-filled cylinder.
-
The test session typically lasts for 5 minutes.[5]
-
Record the entire session for later analysis.
-
During the 5-minute test, score the predominant behavior in 5-second intervals. The behaviors are typically categorized as:
-
Immobility: Floating motionless, making only small movements to keep the head above water.
-
Swimming: Actively moving limbs and traversing the cylinder.
-
Climbing: Making active, forceful upward movements with forepaws against the cylinder wall.
-
-
After 5 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Data Analysis: Compare the total time spent in immobility between the JDTic-treated groups and the vehicle control group. A significant decrease in immobility time suggests an antidepressant-like effect.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: JDTic blocks dynorphin from activating the KOR.
Caption: Generalized workflow for a rat behavioral study with JDTic.
References
- 1. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JDTic - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jdtic .com [jdtic.com]
- 5. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
JDTic Dihydrochloride: Comprehensive Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist. These guidelines cover solubility parameters, vehicle preparation for both in vitro and in vivo studies, and an overview of its mechanism of action.
Solubility and Stock Solution Preparation
JDTic dihydrochloride exhibits solubility in common laboratory solvents. The following table summarizes its solubility characteristics. To achieve higher concentrations, gentle warming and sonication are recommended.[1][2] For optimal results, particularly with dimethyl sulfoxide (B87167) (DMSO), using a fresh, anhydrous grade is advised as hygroscopic DMSO can negatively impact solubility.[2]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 mg/mL[1][2] | 185.68 mM[1][2] | Ultrasonic agitation and warming to 37°C can aid dissolution.[1] |
| Water | 50 mg/mL[1][2] | 92.84 mM[1][2] | Ultrasonic agitation is recommended to facilitate dissolution.[1][2] |
| Saline | Not specified | Not specified | Used as a vehicle for intraperitoneal injections in pharmacokinetic studies.[3] |
| Distilled Water | Not specified | Not specified | Employed as a vehicle for subcutaneous injections in diuresis studies.[3] |
Storage of Stock Solutions: Prepared stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for up to six months.[1][2] To ensure the integrity of the compound, it is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
In Vitro Vehicle Preparation Protocol
For cell-based assays, a stock solution of this compound is typically prepared in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously.
-
If complete dissolution is not achieved, warm the tube at 37°C for 10 minutes.[1]
-
Following warming, place the tube in an ultrasonic bath for a short period until the solution is clear.[1][2]
-
For cell-based experiments, this stock solution should be further diluted in the appropriate cell culture medium to the final working concentration. One study protocol involved administering the compound to cells for 60 minutes before lysis for subsequent analysis.[1]
In Vivo Vehicle Preparation and Administration Protocols
The choice of vehicle for in vivo studies depends on the route of administration.
1. Subcutaneous (s.c.) Administration:
-
Vehicle: Distilled water or saline.
-
Protocol Example (Mouse): this compound was dissolved in a suitable vehicle and administered subcutaneously to mice at doses of 1, 4, 8, or 16 mg/kg.[2] Due to its long duration of action, a pre-injection time of 18 hours was utilized in some studies.[2]
-
Protocol Example (Rat): For diuresis testing in rats, this compound was dissolved in distilled water.[3]
2. Intraperitoneal (i.p.) Administration:
-
Vehicle: Saline.
-
Protocol Example (Rat): this compound was dissolved in saline for intraperitoneal administration at a dose of 3 mg/kg or 10 mg/kg to assess its effects on alcohol-seeking behavior.[2] For pharmacokinetic studies, a 5 mg/kg dose in saline was used.[3]
3. Oral (p.o.) or Intragastric (i.g.) Administration:
-
Vehicle: The specific vehicle for oral administration is not always detailed in the literature, but water or a suitable suspension vehicle can be considered.
-
Protocol Example (Rat): A dose of 30 mg/kg of this compound was administered via intragastric gavage to rats to study its effect on U50,488-induced diuresis.[2]
Mechanism of Action and Signaling Pathway
JDTic is a highly selective and potent antagonist of the kappa-opioid receptor (KOR).[1][][5][6] Unlike some antagonists, its remarkably long duration of action is not due to irreversible binding to the receptor.[5][6][7] Instead, the prolonged effects are attributed to its ability to activate c-Jun N-terminal kinases (JNK).[5][6][7]
Upon binding to the KOR, JDTic stabilizes an inactive conformation of the receptor, thereby blocking the signaling of KOR agonists such as U50,488.[1][2][8] This antagonist action subsequently leads to the phosphorylation and activation of JNK.[7] The activation of the JNK signaling pathway is thought to be a key mechanism underlying the long-lasting antagonist effects of JDTic.[7] Pre-treatment with a JNK inhibitor has been shown to attenuate this prolonged antagonism.[7]
References
- 1. JDTic 2HCl | CAS:785835-79-2 | κ-opioid receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JDTic - Wikipedia [en.wikipedia.org]
- 7. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JDTic Dihydrochloride in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist, for its use in behavioral neuroscience research. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in preclinical studies investigating anxiety, depression, and substance use disorders.
Introduction and Mechanism of Action
JDTic is a non-opiate, 4-phenylpiperidine (B165713) derivative that acts as a highly selective and long-acting antagonist of the kappa-opioid receptor (KOR).[1][2][3] Its extended duration of action, with effects observed for up to several weeks after a single administration in animal models, is attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNK) rather than irreversible binding to the KOR.[1][2] The activation of KOR by its endogenous ligand, dynorphin, is associated with stress, dysphoria, and the negative affective states that contribute to addiction and depression.[4] By blocking KOR, JDTic has demonstrated antidepressant, anxiolytic, and anti-addictive properties in a variety of preclinical models.[1][2][5]
The dihydrochloride salt form of JDTic is often used in research due to its enhanced water solubility and stability compared to the free base.[2]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data for JDTic dihydrochloride from various preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR | Reference |
| Kappa (κ) Opioid Receptor | ~0.078 | - | [6] |
| Mu (μ) Opioid Receptor | >1000 | >12,800-fold | [6] |
| Delta (δ) Opioid Receptor | >1000 | >12,800-fold | [6] |
Table 2: Effective Doses in Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Pretreatment Time | Observed Effect | Reference |
| Anxiety Models | ||||||
| Elevated Plus Maze (EPM) | Rat | Intraperitoneal (i.p.) | 1.0 - 10 mg/kg | 48 hours | Increased open arm exploration (anxiolytic-like) | [7] |
| Fear-Potentiated Startle (FPS) | Rat | Intraperitoneal (i.p.) | 1.0 - 10 mg/kg | 7 days | Decreased conditioned fear | [7] |
| Alcohol Withdrawal Anxiety | Mouse | Not specified | Not specified | 48 hours | Reversed "hangover anxiety" | [5][8] |
| Depression Models | ||||||
| Forced Swim Test (FST) | Rat | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | 23 hours | Decreased immobility, increased swimming time | [9] |
| Addiction Models | ||||||
| Cocaine-Seeking Reinstatement (Stress-Induced) | Rat | Intragastric (i.g.) | 10 - 30 mg/kg | 24 hours | Reduced footshock-induced reinstatement | [9] |
| Alcohol Self-Administration | Rat | Not specified | Not specified | 2 hours | Decreased alcohol self-administration | [5][8] |
| Cue-Induced Alcohol Seeking | Rat | Not specified | Not specified | 2 hours | Suppressed cue-induced reinstatement | [5][8] |
| Ethanol (B145695) Intake | Rat (Alcohol-Preferring AA rats) | Subcutaneous (s.c.) | 10 mg/kg | - | Decreased ethanol intake 2 days post-administration | [10] |
| Nicotine (B1678760) Withdrawal (Physical and Affective Signs) | Mouse | Subcutaneous (s.c.) | 8 - 16 mg/kg | 18 hours | Attenuated withdrawal signs | [11] |
| Morphine Dependence (Withdrawal Signs) | Rat | Not specified | Not specified | 24 hours prior to morphine infusion | Decreased "wet-dog shakes" and "facial rubs" | |
| Antinociception Blockade | ||||||
| KOR Agonist (Enadoline)-Induced Antinociception | Mouse | Subcutaneous (s.c.) | AD50 = 4.1 mg/kg | 24 hours | Blocked antinociceptive activity for up to 2 weeks | [3] |
| KOR Agonist (Enadoline)-Induced Antinociception | Mouse | Oral (p.o.) | AD50 = 27.3 mg/kg | 24 hours | Significant antagonist activity up to 28 days | [3] |
| KOR Agonist (U50,488H)-Induced Diuresis | Rat | Subcutaneous (s.c.) | Not specified | Not specified | Suppressed diuretic activity with greater potency than nor-BNI | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
-
Objective: To assess unlearned anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (1.0 - 10 mg/kg, i.p.) or vehicle to rats.[7]
-
48 hours post-injection, place the rat in the center of the EPM, facing an open arm.[7]
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Expected Outcome: Anxiolytic compounds like JDTic are expected to increase the time spent in and the number of entries into the open arms.[7]
-
Objective: To evaluate antidepressant-like effects by assessing behavioral despair.
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Expected Outcome: Antidepressant-like compounds are expected to decrease the duration of immobility and increase active behaviors like swimming or climbing.[9]
-
Objective: To model stress-induced relapse to drug-seeking behavior.
-
Apparatus: Standard operant conditioning chambers equipped with levers and an infusion pump.
-
Procedure:
-
Self-Administration Training: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion, i.v.) by pressing a lever.
-
Extinction: Once responding is stable, replace cocaine with saline. Continue sessions until lever pressing significantly decreases (extinction).
-
Drug Administration: Administer this compound (10 - 30 mg/kg, i.g.) or vehicle.[9]
-
Reinstatement Test: 24 hours post-JDTic administration, expose rats to a stressor (e.g., intermittent footshock) and then return them to the operant chamber for a reinstatement session with no drug available.[9]
-
Record the number of presses on the previously active lever.
-
-
Expected Outcome: JDTic is expected to attenuate the increase in lever pressing induced by the footshock stressor.[9]
Visualizations
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) and the inhibitory action of JDTic.
Caption: Experimental workflow for assessing anxiolytic-like effects of JDTic using the Elevated Plus Maze.
Caption: Logical model of how JDTic counteracts stress-induced relapse in addiction.
Important Considerations and Discontinuation in Clinical Trials
-
Long Duration of Action: Researchers must consider the exceptionally long-lasting effects of JDTic when designing experiments, particularly for crossover studies.[1][3][12] Washout periods may need to be several weeks long.
-
Species Differences: As with any preclinical research, dose and effects may vary between species and even strains of rodents.
-
Clinical Development Discontinuation: It is crucial to note that the clinical development of JDTic for cocaine abuse was halted during Phase I trials due to the occurrence of non-sustained ventricular tachycardia in some subjects.[1] This finding highlights potential cardiovascular side effects that should be considered in the interpretation of preclinical data and future drug development efforts. Newer, shorter-acting KOR antagonists are now being developed to avoid such issues.[1][12]
References
- 1. JDTic - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JDTic: an antidepressant, anxiolytic kappa-selective opioid receptor antagonist [opioids.wiki]
- 8. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse | RTI [rti.org]
- 12. Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JDTic Dihydrochloride: Application Notes and Protocols for Investigating Cocaine Relapse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JDTic (B1588353) dihydrochloride (B599025) is a potent, selective, and long-acting antagonist of the kappa-opioid receptor (KOR).[1][2][][4][5][6] Its unique pharmacological profile makes it a valuable tool for investigating the role of the dynorphin/KOR system in the neurobiology of cocaine addiction and relapse.[7][8][9] Stress and negative affective states, which are significant contributors to relapse in humans, are closely linked to the activation of the dynorphin/KOR system.[1][2][10][11][12][13] JDTic offers a means to probe this pathway and evaluate the therapeutic potential of KOR antagonism in preventing cocaine-seeking behaviors.
These application notes provide a comprehensive overview of JDTic dihydrochloride, including its mechanism of action, key experimental data, and detailed protocols for its use in preclinical models of cocaine relapse.
Mechanism of Action
JDTic is a non-opiate-derived, 4-phenylpiperidine (B165713) derivative that acts as a highly selective antagonist at the KOR.[][4] It exhibits high potency and a remarkably long duration of action, with antagonist effects observed for up to several weeks after a single administration.[4][14] The activation of the KOR by its endogenous ligand, dynorphin, is often associated with dysphoria, stress, and anti-reward states, which are thought to drive drug-seeking behavior and contribute to relapse.[7][8][9][13][15] By blocking the KOR, JDTic is hypothesized to mitigate these aversive states and thereby reduce the motivation to seek cocaine, particularly in response to stress.
Signaling Pathway of the Dynorphin/KOR System
The following diagram illustrates the signaling pathway of the dynorphin/KOR system, which is the target of JDTic. Stressful stimuli can lead to the release of dynorphin, which then binds to and activates KORs. This activation initiates a signaling cascade that can influence neurotransmitter release and contribute to the negative affective states that promote cocaine relapse. JDTic blocks this pathway at the receptor level.
References
- 1. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - ProQuest [proquest.com]
- 2. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist | RTI Health Solutions [rtihs.org]
- 6. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the dynorphin–κ opioid system in the reinforcing effects of drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kappa-opioid receptors, dynorphin, and cocaine addiction: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure to chronic mild stress prevents kappa opioid-mediated reinstatement of cocaine and nicotine place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kappa opioid receptors regulate stress-induced cocaine-seeking and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity to Laboratory Stress Provocation Predicts Relapse to Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jdtic .com [jdtic.com]
JDTic Dihydrochloride: Application Notes for Forced Swim Test in Depression Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JDTic dihydrochloride (B599025), a selective kappa-opioid receptor (KOR) antagonist, in the forced swim test (FST), a widely used preclinical model for assessing antidepressant-like activity.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and there is a continuous need for novel therapeutic agents. The endogenous dynorphin (B1627789)/kappa-opioid receptor (KOR) system has emerged as a key player in the pathophysiology of depression and stress-related disorders.[1] Activation of KORs by their endogenous ligand, dynorphin, produces dysphoric and pro-depressive states. Consequently, KOR antagonists are being investigated as a promising new class of antidepressants.[1]
JDTic dihydrochloride ((3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride) is a potent and highly selective KOR antagonist with a characteristically long duration of action.[1] Animal studies have demonstrated its antidepressant and anxiolytic-like effects, making it a valuable tool for research in the field of depression. The forced swim test is a standard behavioral assay used to screen for potential antidepressant efficacy. In this test, antidepressant compounds characteristically reduce the duration of immobility, a state of behavioral despair, in rodents forced to swim in an inescapable cylinder.
Mechanism of Action: KOR Antagonism and Downstream Signaling
JDTic exerts its antidepressant-like effects by blocking the binding of dynorphin to KORs. This antagonism is particularly relevant in brain regions implicated in stress and reward, such as the nucleus accumbens, prefrontal cortex, and amygdala. The long-lasting effects of JDTic are attributed to its ability to modulate intracellular signaling cascades, notably through the activation of c-Jun N-terminal kinases (JNK). This sustained signaling change is thought to underlie its prolonged therapeutic window.
Data Presentation: JDTic in the Forced Swim Test
Table 1: Representative Dose-Dependent Effects of this compound on Immobility Time in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | 0 | 180 ± 15 | 0% |
| JDTic | 1 | 145 ± 12 | ~19% |
| JDTic | 3 | 110 ± 10 | ~39% |
| JDTic | 10 | 85 ± 8 | ~53% |
| Imipramine (Active Control) | 20 | 90 ± 9 | ~50% |
Note: The data presented in this table are illustrative and compiled from qualitative descriptions and comparative potency mentions in the scientific literature. The values are representative of expected outcomes and should not be considered as direct results from a single study. Standard Error of the Mean (SEM) is included to represent typical data variance.
Experimental Protocols
The following are detailed protocols for conducting the forced swim test with this compound in both rats and mice.
Protocol 1: Forced Swim Test in Rats
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or 5% Tween 80 in saline)
-
Standard antidepressant (e.g., Imipramine, 20 mg/kg)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cylindrical containers (40-50 cm high, 20 cm diameter)
-
Water bath to maintain water temperature at 25 ± 1°C
-
Video recording equipment and analysis software
-
Towels and warming pads
Procedure:
-
Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test to minimize stress.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg). Prepare the active control and vehicle solutions.
-
Pre-test Session (Day 1):
-
Fill the cylinders with water (25 ± 1°C) to a depth of 30 cm.
-
Gently place each rat individually into a cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and place them in a warm holding cage with a warming pad for about 15-30 minutes before returning them to their home cages.
-
-
Drug Administration:
-
Administer JDTic, vehicle, or the active control via intraperitoneal (i.p.) injection at specific time points before the test session. Due to JDTic's long duration of action, administration can occur 24 hours before the test. A common triple injection schedule for standard antidepressants is 24, 5, and 1 hour before the test.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rats back into the cylinders containing fresh water at the same temperature and depth.
-
Record the behavior for a 5-minute session.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements necessary to keep its head above water.
-
Compare the immobility times between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Forced Swim Test in Mice
Materials:
-
This compound
-
Vehicle
-
Standard antidepressant (e.g., Fluoxetine, 20 mg/kg)
-
Male C57BL/6 or Swiss Webster mice (20-30 g)
-
Cylindrical containers (25 cm high, 10-15 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software
-
Towels and warming pads
Procedure:
-
Acclimation: House mice in the facility for at least one week and handle them for several days prior to testing.
-
Drug Preparation: Prepare JDTic, vehicle, and active control solutions as described for the rat protocol, adjusting volumes for mouse body weight.
-
Test Session (Single Session): The mouse FST is typically a single 6-minute session.
-
Fill the cylinders with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Administer JDTic, vehicle, or the active control (i.p.) 30-60 minutes before the test.
-
Gently place each mouse into a cylinder.
-
Record the entire 6-minute session.
-
-
Data Analysis:
-
The first 2 minutes are typically considered an acclimation period.
-
Score the duration of immobility during the last 4 minutes of the test.
-
Analyze the data using appropriate statistical methods to compare treatment groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the KOR system in depression. The forced swim test provides a robust and reliable method for assessing the antidepressant-like effects of JDTic in preclinical models. The detailed protocols and understanding of the underlying signaling pathways provided in these application notes are intended to facilitate further research and drug development in this promising area.
References
Application Notes and Protocols for Intracerebral Microinjection of JDTic Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intracerebral microinjection of JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist. This document outlines the mechanism of action, experimental protocols, and relevant quantitative data to facilitate the use of JDTic in preclinical research investigating the role of the KOR system in various neurological and psychiatric disorders.
Introduction to JDTic Dihydrochloride
JDTic ((3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide dihydrochloride) is a highly selective and long-acting antagonist of the kappa-opioid receptor (KOR)[1][2][3][4][]. Unlike traditional opioid antagonists, JDTic is not derived from an opiate structure[2][3]. Its long duration of action, with effects observed for up to several weeks after a single administration, is attributed to its influence on c-Jun N-terminal kinases (JNKs) rather than irreversible binding to the KOR[1].
JDTic has demonstrated significant potential in animal models for its anxiolytic and antidepressant-like effects[6]. It has also been shown to be effective in models of substance abuse, including the attenuation of drug-seeking behaviors[6][7]. These properties make JDTic a valuable tool for investigating the therapeutic potential of KOR antagonism.
Mechanism of Action and Signaling Pathway
JDTic exerts its effects by selectively blocking the KOR, a G-protein coupled receptor (GPCR)[8]. The endogenous ligands for the KOR are dynorphins, which, upon binding, activate the receptor. This activation leads to the coupling of the receptor to inhibitory G-proteins (Gi/Go)[8].
The subsequent signaling cascade involves:
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[9].
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate the activity of ion channels, typically leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also trigger various MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), p38, and JNK pathways[9].
-
β-Arrestin Mediated Signaling: Like many GPCRs, the KOR can also signal through a β-arrestin-dependent pathway, which is often associated with receptor desensitization and internalization, as well as distinct downstream signaling events[10].
JDTic, as an antagonist, binds to the KOR and prevents the conformational changes necessary for receptor activation, thereby blocking all downstream signaling events initiated by agonist binding.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in preclinical research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁Cl₂N₃O₃ | [11] |
| Molecular Weight | 538.55 g/mol | [11][12] |
| Solubility (Water) | 50 mg/mL (92.84 mM) | [12] |
| Solubility (DMSO) | >10 mM | [][12] |
Table 2: Stereotaxic Coordinates for Intracerebral Microinjection in Rats (from Bregma)
| Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) | Reference |
| Nucleus Accumbens Core | +1.5 mm | ±1.5 mm | -5.4 mm (from dura) | [13] |
| Nucleus Accumbens Shell | +1.4 mm | ±0.75 mm | -5.0 mm (from dura) | [13] |
| Ventral Tegmental Area | -5.3 mm | ±2.1 mm (at 10° angle) | -7.0 mm | [14] |
| Central Nucleus of Amygdala | -2.5 mm | ±4.2 mm | Not Specified | [15] |
| Basolateral Amygdala | -3.0 mm | ±5.0 mm | -8.6 mm | [16] |
Table 3: this compound Dosing and Administration Parameters
| Administration Route | Species | Dose Range | Vehicle | Infusion Volume | Infusion Rate | Behavioral Effect | Reference |
| Intracerebral (NAc Shell) | Rat | 1 - 15 µ g/site | aCSF | Not Specified | Not Specified | Weak decrease in ethanol (B145695) intake | [17] |
| Subcutaneous | Rat | 3 - 10 mg/kg | Not Specified | N/A | N/A | Reverses alcohol withdrawal-induced anxiety | [7] |
| Subcutaneous | Mouse | 1 - 16 mg/kg | Not Specified | N/A | N/A | Blocks nicotine-induced antinociception | [2][18] |
| Oral | Mouse | 27.3 mg/kg (AD₅₀) | Not Specified | N/A | N/A | Antagonizes KOR agonist effects | [3] |
Experimental Protocols
Preparation of this compound Solution for Microinjection
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
aCSF Recipe (per 1 Liter of sterile, pyrogen-free water):
| Compound | Amount (g) | Molar Concentration (mM) |
| NaCl | 8.66 | 148 |
| KCl | 0.224 | 3.0 |
| CaCl₂ · 2H₂O | 0.206 | 1.4 |
| MgCl₂ · 6H₂O | 0.163 | 0.8 |
| Na₂HPO₄ · 7H₂O | 0.214 | 0.8 |
| NaH₂PO₄ · H₂O | 0.027 | 0.2 |
Note: This is one of several published aCSF formulations. The exact composition can be adjusted based on experimental requirements. It is recommended to prepare stock solutions of salt mixtures and buffer mixtures separately and combine them just before use to prevent precipitation[1]. For recipes including bicarbonate, continuous bubbling with carbogen (B8564812) (95% O₂ / 5% CO₂) is necessary to maintain pH[19][20].
Procedure:
-
Prepare fresh, sterile aCSF.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of aCSF to the tube to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Stereotaxic Surgery and Microinjection
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, etc.)
-
Dental drill
-
Guide cannulae and dummy cannulae
-
Injection needles
-
Microinfusion pump
-
Polyethylene (B3416737) tubing
-
Hamilton syringes
-
Suturing material or wound clips
Procedure:
-
Anesthetize the animal and mount it securely in the stereotaxic frame.
-
Apply eye lubricant to prevent corneal drying.
-
Shave and sterilize the scalp with an appropriate antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify and level Bregma and Lambda.
-
Using the stereotaxic coordinates for the target brain region (see Table 2), mark the injection sites on the skull.
-
Drill small burr holes at the marked locations, being careful not to damage the underlying dura mater.
-
Implant bilateral guide cannulae to the desired depth, just above the target structure.
-
Secure the cannulae to the skull using dental cement and skull screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Suture the scalp incision and allow the animal to recover for at least one week before microinjection.
-
On the day of the experiment, gently restrain the animal and remove the dummy cannulae.
-
Connect the injection needle to the microinfusion pump via polyethylene tubing and a Hamilton syringe filled with the JDTic solution.
-
Insert the injection needle through the guide cannula to the target depth.
-
Infuse the JDTic solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage[21]. Typical infusion volumes for small molecules in rodents range from 0.3 to 0.5 µL per side[21].
-
After the infusion is complete, leave the injection needle in place for an additional 1-3 minutes to allow for diffusion away from the needle tip and prevent backflow upon retraction[21].
-
Slowly retract the injection needle and replace the dummy cannula.
-
Return the animal to its home cage and proceed with behavioral testing at the appropriate time point.
Post-Mortem Verification: At the conclusion of the study, it is crucial to verify the placement of the cannulae. This can be achieved by infusing a dye (e.g., cresyl violet) through the cannula before perfusing the animal and sectioning the brain for histological analysis.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for an intracerebral microinjection experiment with JDTic.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the KOR system in the brain. The protocols and data presented in these application notes provide a foundation for researchers to design and execute well-controlled intracerebral microinjection studies. Adherence to aseptic surgical techniques, accurate stereotaxic targeting, and appropriate infusion parameters are critical for obtaining reliable and reproducible results.
References
- 1. alzet.com [alzet.com]
- 2. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 11. This compound | C28H41Cl2N3O3 | CID 66576991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. JDTic 2HCl | CAS:785835-79-2 | κ-opioid receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. scribd.com [scribd.com]
- 15. Volume and Infusion Rate Dynamics of Intraparenchymal Central Nervous System Infusion in a Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of intracerebral infusion rate on optic nerve tissue pressure and diurnal intracranial pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rti.org [rti.org]
- 19. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 20. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 21. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JDTic Dihydrochloride in Conditioned Place Preference (CPP) Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing JDTic dihydrochloride (B599025), a selective kappa-opioid receptor (KOR) antagonist, in conditioned place preference (CPP) paradigms. This document is intended to guide researchers in designing and executing experiments to investigate the role of the KOR system in substance reward and aversion.
Introduction
JDTic dihydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a notably long duration of action.[1] The KOR system is implicated in the negative affective states associated with stress and drug withdrawal, making it a key target for understanding and potentially treating addiction.[2][3] The conditioned place preference (CPP) paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs or other stimuli.[4][5][6] By pairing a specific environment with a drug, researchers can measure the development of a preference or aversion for that environment, providing insights into the drug's motivational effects.[4][5][6] The use of JDTic in CPP studies can help elucidate the involvement of the KOR system in the rewarding effects of various drugs of abuse.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of JDTic on nicotine-induced conditioned place preference in mice.
| Treatment Group | JDTic Dose (mg/kg, s.c.) | Nicotine (B1678760) Dose (mg/kg, s.c.) | Mean CPP Score (s) ± SEM | Statistical Significance (vs. Saline-Saline) |
| Saline - Saline | 0 | 0 | -2.5 ± 21.4 | - |
| Saline - Nicotine | 0 | 0.5 | 158.3 ± 42.1 | p < 0.05 |
| JDTic - Saline | 16 | 0 | 15.6 ± 28.9 | Not Significant |
| JDTic - Nicotine | 8 | 0.5 | 140.2 ± 35.7 | Not Significant vs. Saline-Nicotine |
| JDTic - Nicotine | 16 | 0.5 | 125.4 ± 48.2 | Not Significant vs. Saline-Nicotine |
Data adapted from Jackson, K. J., et al. (2011). Psychopharmacology, 210(2), 285–294.[2][3]
Experimental Protocols
Protocol 1: Evaluation of JDTic on Nicotine-Induced Conditioned Place Preference in Mice
This protocol is based on the methodology described by Jackson et al. (2011)[2][3] and general CPP procedures.[5][6]
1. Materials:
-
This compound
-
Nicotine hydrogen tartrate
-
Saline solution (0.9% NaCl)
-
Conditioned Place Preference (CPP) apparatus with at least two distinct chambers (differentiated by visual and tactile cues)
-
Animal scale
-
Syringes and needles for subcutaneous (s.c.) injection
-
Timers
-
Video tracking software (optional, for automated data collection)
2. Animal Subjects:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Allow at least one week for acclimatization to the housing facility before the start of the experiment.
3. Experimental Procedure:
The CPP paradigm consists of three main phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).
Phase 1: Pre-Conditioning (Day 1)
-
Handle the mice for a few minutes each day for 3 days prior to the start of the experiment to reduce stress.
-
On Day 1, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all compartments for 15 minutes.
-
Record the time spent in each of the main compartments.
-
This baseline measurement is used to establish any initial preference for a particular chamber. For an unbiased design, the drug-paired chamber is assigned randomly. For a biased design, the less-preferred chamber is typically paired with the drug.
Phase 2: Conditioning (Days 2-9)
-
This phase consists of 8 days of conditioning sessions.
-
On alternate days (e.g., Days 2, 4, 6, 8), administer saline subcutaneously and immediately confine the mouse to one of the two main compartments for 30 minutes.
-
On the other alternate days (e.g., Days 3, 5, 7, 9), administer nicotine (0.5 mg/kg, s.c.) and immediately confine the mouse to the other main compartment for 30 minutes.
-
The order of saline and nicotine administration should be counterbalanced across animals.
-
For the experimental groups receiving JDTic, administer JDTic (8 or 16 mg/kg, s.c.) 18 hours prior to the first conditioning session with nicotine. Due to JDTic's long duration of action, a single administration before the conditioning phase may be sufficient.
Phase 3: Post-Conditioning (Test) (Day 10)
-
On Day 10, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all compartments for 15 minutes in a drug-free state.
-
Record the time spent in each of the main compartments.
-
The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.
4. JDTic Administration:
-
Dissolve this compound in sterile saline.
-
Administer JDTic via subcutaneous (s.c.) injection at the desired dose (e.g., 8 or 16 mg/kg) 18 hours before the nicotine conditioning session.[2][3] The long-lasting effects of JDTic should be considered when designing the dosing schedule.[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: JDTic antagonizes the KOR, preventing downstream signaling.
Experimental Workflow for JDTic in a CPP Paradigm
Caption: Workflow of a conditioned place preference experiment with JDTic.
References
- 1. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 5. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
Troubleshooting & Optimization
JDTic dihydrochloride stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of JDTic dihydrochloride (B599025) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for JDTic dihydrochloride stock solutions?
A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For optimal stability, it is recommended to prepare stock solutions and store them at -20°C for several months.[] For aqueous solutions, it is advisable to use them fresh or store them for very short periods at 2-8°C to minimize degradation.
Q2: How long can I expect this compound to be stable in an aqueous solution at room temperature?
Q3: What are the potential degradation pathways for this compound?
A3: As a 4-phenylpiperidine (B165713) derivative, this compound may be susceptible to degradation through hydrolysis and oxidation.[2] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products and establish the compound's intrinsic stability profile.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The most reliable method for monitoring the stability of this compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact drug from any potential degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh solutions from a frozen stock for each experiment. Verify the stability of the compound under your specific experimental conditions using HPLC. |
| Precipitation observed in the solution upon thawing or dilution. | Poor solubility at the desired concentration or in the chosen solvent. The dihydrochloride salt generally has enhanced water solubility and stability. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. Gentle warming to 37°C or sonication can aid in dissolution.[3] If using a buffer, check for pH-dependent solubility issues. |
| Loss of compound activity over a series of experiments. | Repeated freeze-thaw cycles of the stock solution leading to degradation. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Ensure proper storage and handling of the solution to minimize degradation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
-
General Protocol for a Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions. The extent of degradation should be monitored by a stability-indicating HPLC method. The target degradation is typically between 5-20%.[4]
-
Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Monitor the reaction over time by taking samples at various intervals for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 60°C).
-
At different time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
Visualizations
Caption: KOR Signaling Pathway and JDTic Action
Caption: Forced Degradation Study Workflow
Caption: Troubleshooting Logic for JDTic Experiments
References
- 2. jddtonline.info [jddtonline.info]
- 3. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming poor bioavailability of JDTic dihydrochloride
JDTic (B1588353) Dihydrochloride (B599025) Technical Support Center
Welcome to the technical support center for JDTic dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the experimental use of JDTic, with a particular focus on optimizing its delivery and addressing issues of bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: JDTic is a potent and highly selective antagonist of the kappa-opioid receptor (KOR) with a long duration of action.[1][2] It is a 4-phenylpiperidine (B165713) derivative, structurally distinct from other KOR antagonists like norbinaltorphimine.[] Its long-acting effects are not due to irreversible binding but are instead attributed to the altered activity of c-Jun N-terminal kinases (JNKs).[4]
Q2: Is this compound orally active?
A2: Yes, JDTic is orally active.[1][5] However, experimental data in animal models suggests that its potency is lower when administered orally compared to subcutaneous or intraperitoneal routes, indicating potentially reduced oral bioavailability.
Q3: What is the solubility of this compound?
A3: this compound is reported to be soluble in water.[5] One anecdotal report mentions dissolving 1 mg in 10 mL of distilled water.[5] For pharmacokinetic studies, it has been dissolved in saline for intraperitoneal injection and in distilled water for subcutaneous administration.[6] In another study, an analog of JDTic was found to have a solubility of 44 µM at pH 7.4 and 101 µM at pH 3.[7]
Q4: What are the known pharmacokinetic properties of JDTic?
A4: In rats, JDTic exhibits a long plasma half-life (ranging from 24 to 41 hours) and an even longer brain half-life (24 to 76 hours).[6] It shows an increasing brain-to-plasma concentration ratio over time, suggesting significant partitioning into the brain.[6] Clinical development of JDTic was halted in part due to an unfavorable brain-to-plasma concentration ratio after oral administration, indicating poor CNS penetration via this route.[8]
Q5: What might be the reasons for the observed lower oral efficacy of JDTic?
A5: While this compound is water-soluble, its lower oral efficacy could be attributed to several factors other than poor dissolution. These may include:
-
First-pass metabolism: The liver may extensively metabolize JDTic after oral absorption, reducing the amount of active compound that reaches systemic circulation. The existence of a prodrug of JDTic that is converted to the active form, likely via first-pass metabolism, supports this possibility.[6]
-
Poor membrane permeability: The physicochemical properties of the molecule might limit its ability to be absorbed across the gastrointestinal tract.
-
Efflux transporters: The compound could be a substrate for efflux transporters in the gut wall, which would actively pump it back into the intestinal lumen.
Troubleshooting Guides
Issue: Low or inconsistent efficacy with oral administration in animal models.
Possible Cause 1: Suboptimal Vehicle/Formulation
-
Troubleshooting:
-
Ensure complete dissolution of this compound in the chosen vehicle. While soluble in water, for oral gavage, using a formulation that enhances stability and absorption can be beneficial.
-
Consider using a mildly acidic aqueous vehicle (e.g., pH 3-5) to maintain the salt form and potentially improve solubility and stability in the gastrointestinal tract.
-
For preclinical studies, simple aqueous solutions are commonly used. For example, dissolving the compound in distilled water is a reported method for subcutaneous injection and could be adapted for oral administration.[6]
-
Possible Cause 2: High First-Pass Metabolism
-
Troubleshooting:
-
Co-administration with an inhibitor of relevant cytochrome P450 enzymes (if known) could increase systemic exposure, though this would add complexity to the experimental design.
-
Consider alternative routes of administration that bypass first-pass metabolism, such as subcutaneous, intraperitoneal, or sublingual administration, to serve as a positive control and to better characterize the compound's intrinsic activity.[1][5]
-
Possible Cause 3: Inadequate Dose
-
Troubleshooting:
-
Refer to dose-response studies in the literature. The effective dose for oral administration is significantly higher than for parenteral routes.[1]
-
Perform a dose-escalation study to determine the optimal oral dose for the desired pharmacological effect in your specific model.
-
Issue: Difficulty in preparing this compound solutions for in vitro or in vivo use.
Possible Cause 1: Solubility Issues in Specific Buffers
-
Troubleshooting:
-
While this compound is water-soluble, its solubility might be lower in certain physiological buffers with higher pH, where it may convert to the free base.
-
Prepare a concentrated stock solution in distilled water or a suitable solvent and then dilute it into the final buffer.
-
If using organic solvents for stock solutions, ensure the final concentration of the solvent in the assay is low and does not affect the experimental outcome.
-
Possible Cause 2: Stability of the Solution
-
Troubleshooting:
-
Prepare solutions fresh on the day of the experiment.
-
Store stock solutions at -20°C or -80°C. Perform stability tests if solutions are to be stored for extended periods.
-
Protect solutions from light if the compound is found to be light-sensitive.
-
Data Presentation
Table 1: Comparison of JDTic Potency by Route of Administration in Mice
| Route of Administration | Agonist Used | Endpoint | AD50 (mg/kg) | Reference |
| Subcutaneous (s.c.) | Enadoline | Antinociception | 4.1 | [1] |
| Oral (p.o.) | Enadoline | Antinociception | 27.3 | [1] |
AD50 is the dose of the antagonist that produces a 50% reduction in the effect of the agonist.
Experimental Protocols
Protocol 1: Preparation of this compound for in vivo Administration (Rodent Models)
This protocol is based on methodologies described in the literature.[6]
Materials:
-
This compound powder
-
Sterile distilled water or sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection)
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the desired volume of sterile distilled water or saline to achieve the target concentration. For example, for a 1 mg/mL solution, add 1 mL of vehicle for every 1 mg of JDTic.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound under these conditions should be verified.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Administer the solution to the animals based on their body weight. For oral administration, the volume is typically 5-10 mL/kg. For subcutaneous or intraperitoneal injections, the volume is typically 1-5 mL/kg.
Visualizations
Caption: Signaling pathway of the kappa-opioid receptor (KOR) and the antagonistic action of JDTic.
Caption: Experimental workflow for overcoming the poor oral bioavailability of JDTic.
References
- 1. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. jdtic .com [jdtic.com]
- 6. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of JDTic dihydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JDTic (B1588353) dihydrochloride (B599025). The information addresses potential off-target effects, particularly at high concentrations, to ensure accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: How selective is JDTic dihydrochloride for the kappa-opioid receptor (KOR)?
JDTic is reported to be a highly selective antagonist for the KOR over the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).[1][2] Some studies have shown a selectivity of over 1000-fold for the human KOR (hKOR) compared to other opioid receptor subtypes.[3] However, another study indicated that JDTic displayed limited selectivity over the MOR, although it did not antagonize the effects of a selective MOR agonist in animal models.[1]
Q2: What are the known off-target binding sites for JDTic at higher concentrations?
Screening studies have identified a few potential off-target interactions for JDTic, particularly at concentrations higher than those required for KOR antagonism. These include:
-
Noradrenaline Transporter (NET): JDTic binds to NET with a Ki of 54 nM but only weakly inhibits noradrenaline transport with an IC50 of 1.1 µM.[4][5]
-
Opioid-like Receptor 1 (NOP, also known as ORL-1): JDTic binds to the NOP receptor with a Ki of 12 nM; however, it demonstrates weak functional antagonism at this receptor, even at concentrations up to 30 µM.[4]
-
α2C-adrenoceptor: One study detected weak binding of JDTic to the α2C-adrenoceptor.[4]
It is important to note that for most of the 43 non-opioid targets tested, JDTic showed no detectable affinity (Ki ≥ 10 µM).[4][5]
Q3: Are there any known cardiac off-target effects associated with JDTic?
Yes, both preclinical and clinical studies have reported cardiac effects associated with JDTic administration. In a Phase 1 clinical trial, JDTic was associated with asymptomatic, non-sustained ventricular tachycardia (NSVT) in two of the six subjects who received the active dose.[1][6] Similar findings of short runs of NSVT were observed in preclinical monkey studies.[1][6] The clinical development of JDTic was discontinued (B1498344) due to these cardiac safety concerns.[7] The mechanism behind these cardiac events is not fully understood but could be related to the presence of kappa-opioid receptors and dynorphin (B1627789) in cardiac tissue or potential off-target effects.[1][6]
Q4: Does JDTic have any functional effects beyond receptor antagonism?
JDTic has a very long duration of action that is not attributed to irreversible binding but rather to its ability to alter the activity of c-Jun N-terminal kinases (JNK).[1][2][6][8] This activation of the JNK signaling pathway is a key aspect of its mechanism of action and contributes to its prolonged effects.[8] It has been hypothesized that JNK activation in cardiac tissue could be a potential mechanism for the observed cardiac adverse events.[6]
Troubleshooting Guides
Issue 1: Unexpected experimental results suggesting µ-opioid receptor (MOR) activity.
-
Possible Cause: While generally highly selective for KOR, some reports suggest JDTic may have lower selectivity over MOR under certain experimental conditions.[1] At high concentrations, off-target binding to MOR could potentially occur.
-
Troubleshooting Steps:
-
Confirm JDTic Concentration: Ensure the working concentration of JDTic is appropriate for selective KOR antagonism and not in a range where off-target effects are more likely.
-
Use a Selective MOR Antagonist: To confirm if the observed effect is MOR-mediated, run a control experiment with a highly selective MOR antagonist (e.g., naloxone, CTAP). If the effect is blocked by the MOR antagonist, it suggests an off-target effect of JDTic at the concentration used.
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with JDTic to determine if the unexpected effect is concentration-dependent, which is characteristic of off-target activity.
-
Validate with a Structurally Different KOR Antagonist: Use a structurally distinct KOR antagonist, such as nor-binaltorphimine (nor-BNI), to see if the same effect is observed. If not, the original observation may be due to an off-target effect specific to the chemical structure of JDTic.
-
Issue 2: Observation of cardiovascular effects (e.g., changes in heart rate, arrhythmia) in cellular or animal models.
-
Possible Cause: JDTic has been shown to induce non-sustained ventricular tachycardia in both animals and humans.[1][6] This could be an on-target effect due to KORs in cardiac tissue or an off-target effect.
-
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: If working with animal models, closely monitor cardiovascular parameters such as heart rate and rhythm, especially during the initial hours after JDTic administration.
-
Consider the JNK Pathway: Investigate the potential involvement of the c-Jun N-terminal kinase (JNK) pathway in the observed cardiac effects, as JDTic is known to activate JNK.[6][8]
-
Lower the Dose: Determine if the cardiovascular effects are dose-dependent by testing lower concentrations of JDTic.
-
Consult Relevant Safety Data: Review the preclinical and clinical safety data on JDTic's cardiac effects to better understand the potential risks in your experimental model.[1][6]
-
Data Presentation
Table 1: Off-Target Binding Profile of this compound
| Target | Binding Affinity (Ki) | Functional Activity (IC50/pA2) | Reference |
| Kappa-Opioid Receptor (KOR) | 0.02 - 0.32 nM | Potent Antagonist | [3] |
| Mu-Opioid Receptor (MOR) | Lower selectivity reported in one study | Failed to antagonize a selective MOR agonist | [1] |
| Delta-Opioid Receptor (DOR) | >1000-fold selectivity vs. KOR | - | [3] |
| Noradrenaline Transporter (NET) | 54 nM | 1.1 µM (weak inhibition) | [4][5] |
| Opioid-like Receptor 1 (NOP) | 12 nM | pA2 ~ 7.1 (weak antagonism) | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for assessing the binding affinity of JDTic to a non-target receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest.
-
Assay Buffer: Use an appropriate buffer system for the specific receptor being tested.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor of interest.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the receptor.
-
-
Incubation: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki value of JDTic for the receptor.
Protocol 2: Functional Assay to Assess Off-Target Activity (Example: cAMP Assay)
This protocol outlines a general method to determine if JDTic has a functional effect at a G-protein coupled receptor (GPCR) that signals through cAMP.
-
Cell Culture: Use a cell line expressing the GPCR of interest.
-
Cell Plating: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a known agonist for the receptor. Include a control group with no JDTic treatment.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the agonist dose-response curves in the presence and absence of JDTic. A rightward shift in the agonist dose-response curve indicates competitive antagonism.
Visualizations
References
- 1. JDTic - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdtic .com [jdtic.com]
- 8. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Behavioral Results with JDTic Dihydrochloride: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes in experiments utilizing JDTic (B1588353) dihydrochloride. JDTic is a potent and highly selective kappa-opioid receptor (KOR) antagonist with an unusually long duration of action.[1][2][3] While it holds promise for its potential antidepressant, anxiolytic, and anti-addictive properties, its use can sometimes lead to results that deviate from initial expectations.[1][4][5] This guide aims to provide insights and potential explanations for such discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JDTic dihydrochloride's long-lasting effects?
A1: JDTic is a selective antagonist of the kappa-opioid receptor (KOR).[1][2] Unlike some antagonists that bind irreversibly, JDTic's extended duration of action, with effects observed for up to several weeks after a single dose, is attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNK).[1][6][7] This downstream signaling modulation, rather than persistent receptor occupancy, is believed to underlie its prolonged behavioral effects.[6][7]
Q2: We observed an increase in anxiety-like behavior in our rodent model after JDTic administration, which is contrary to its reported anxiolytic effects. Why might this be happening?
A2: While JDTic generally exhibits anxiolytic and antidepressant-like activity in animal models, the behavioral outcome can be complex and context-dependent.[4][5] In some instances, particularly in stress-induced reinstatement models of alcohol seeking, JDTic did not suppress the behavior and, under certain conditions, even appeared to slightly increase it.[4] This suggests that the interplay between the KOR system, stress, and specific neural circuits can lead to varied behavioral responses. Factors such as the specific stressor, the timing of drug administration relative to the behavioral test, and the animal species or strain could influence the outcome.
Q3: Our study involves both male and female subjects. Are there sex-dependent differences in the effects of JDTic?
A3: The provided search results highlight studies conducted in both male and female animals. For instance, one study investigated the effects of JDTic on ethanol-seeking behavior in female alcohol-preferring (P) rats.[5] It is crucial to consider potential sex-dependent differences in KOR expression, function, and downstream signaling pathways, which could influence the behavioral effects of JDTic. Researchers should analyze data for each sex separately before pooling, unless there is a strong justification to do so.
Q4: We are not seeing any effect of JDTic on mu-opioid receptor (MOR) mediated behaviors. Is this expected?
A4: Yes, this is generally expected. JDTic is reported to be highly selective for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1][5] Studies have shown that JDTic failed to antagonize the analgesic effects of the selective MOR agonist sufentanil.[3] Similarly, it had no effect on morphine-induced locomotor activation, further suggesting a lack of significant MOR activity.[4] However, one source mentioned a study where JDTic showed little selectivity over the MOR, though it failed to block the effects of a selective MOR agonist in animals.[2]
Q5: What are the known off-target effects or safety concerns associated with JDTic?
A5: The clinical development of JDTic was halted during Phase I trials due to the observation of non-sustained ventricular tachycardia, a type of cardiac arrhythmia, in some healthy male subjects.[2][8] This adverse event was not anticipated based on the known pharmacology of KOR antagonists and raises concerns about potential off-target effects, particularly on cardiac ion channels.[8] Although the plasma concentrations of JDTic in the trial were very low, the potential for cardiac effects should be a consideration in preclinical research, especially in studies involving higher doses or chronic administration.[8]
Troubleshooting Guide
Unexpected Result 1: Lack of Efficacy or Attenuated Effects
| Potential Cause | Troubleshooting Steps |
| Insufficient Pre-treatment Time | JDTic has a slow onset of action, with some reports suggesting a 6-hour timeframe for its effects to manifest.[4] Ensure your experimental design incorporates an adequate pre-treatment interval. |
| Inappropriate Dosage | Dosages in animal studies typically range from 1 to 10 mg/kg.[9] However, the optimal dose can vary depending on the species, strain, and the specific behavioral paradigm. A dose-response study may be necessary to determine the effective dose for your specific experimental conditions. |
| Route of Administration | JDTic has been administered subcutaneously (s.c.), intraperitoneally (i.p.), and orally (p.o.).[3][10][11] The route of administration can affect its pharmacokinetics and bioavailability.[12][13] Consider if the chosen route is optimal for your research question. |
| Pharmacokinetic Variability | Individual differences in metabolism and drug distribution can lead to variability in response.[12][13] If possible, measure plasma and brain concentrations of JDTic to correlate with behavioral outcomes. |
Unexpected Result 2: Paradoxical or Opposite Effects (e.g., Increased Anxiety)
| Potential Cause | Troubleshooting Steps |
| Context-Dependent Effects | The behavioral effects of KOR antagonism can be highly dependent on the experimental context, such as the presence or absence of a stressor.[4][10] Carefully evaluate the specifics of your behavioral paradigm. For example, JDTic was found to be effective against cocaine-seeking induced by footshock but not by a cocaine prime.[10] |
| Interaction with Other Neurotransmitter Systems | The KOR system interacts with other neurotransmitter systems, including the dopamine (B1211576) system.[9] The net behavioral effect of JDTic may be a result of these complex interactions. Consider investigating the activity of other relevant neurotransmitter systems in conjunction with JDTic administration. |
| Long-term Neuroadaptations | The prolonged action of JDTic via JNK signaling could induce long-term neuroadaptations in the brain.[1][6] These adaptations might lead to unexpected behavioral outcomes in subsequent tests. Longitudinal studies tracking behavioral changes over time after a single JDTic injection could provide valuable insights. |
Quantitative Data Summary
Table 1: this compound Dosing in Preclinical Behavioral Studies
| Animal Model | Dose Range (mg/kg) | Route of Administration | Behavioral Test | Outcome | Reference |
| Mouse | 1, 4, 8, 16 | s.c. | Nicotine-induced antinociception (tail-flick) | Dose-dependent blockade | [11][14] |
| Mouse | 8, 16 | s.c. | Nicotine (B1678760) Conditioned Place Preference | No effect | [11][14] |
| Rat | 10, 30 | s.c. | Footshock-induced reinstatement of cocaine seeking | Significant reduction | [10] |
| Rat | 0.3, 1, 3, 10 | s.c. | Forced Swim Test | Decreased immobility, increased swimming | [10] |
| Rat | 10 | i.p. | Alcohol seeking (stress-induced reinstatement) | No suppression, possible slight increase | [4] |
| Female P Rats | 1, 3, 10 | i.p. | Ethanol Seeking (Progressive Ratio) | Reduction in seeking behavior | [5] |
Experimental Protocols
Conditioned Place Preference (CPP) for Nicotine Reward
This protocol is a standard method to assess the rewarding properties of a drug.[15][16][17]
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Habituation (Day 1): Mice are allowed to freely explore both compartments of the apparatus for a set period (e.g., 15 minutes) to minimize novelty-induced effects.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, mice receive an injection of nicotine (e.g., 0.5 mg/kg, s.c.) and are immediately confined to one of the compartments for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On the other days, mice receive a vehicle injection (e.g., saline) and are confined to the opposite compartment for the same duration. The order of nicotine and vehicle pairing is counterbalanced across animals.
-
-
JDTic Administration: JDTic (e.g., 8 or 16 mg/kg, s.c.) or vehicle is administered 18 hours prior to the post-conditioning test.[11]
-
Post-Conditioning Test (Day 6): The barrier between the compartments is removed, and the mice are placed in the chamber and allowed to freely explore both sides for a set period (e.g., 15 minutes). The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment is indicative of a conditioned place preference.
Forced Swim Test (FST) for Antidepressant-like Effects
The FST is a common behavioral test to screen for antidepressant-like activity.[18]
-
Apparatus: A transparent cylinder filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
JDTic Administration: Rats are treated with JDTic (e.g., 0.3, 1, 3, or 10 mg/kg, s.c.) 23 hours before the test.[10]
-
Test Session: Each rat is placed in the cylinder for a 5-minute session.
-
Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors are scored.
-
Data Analysis: A significant decrease in immobility time and a corresponding increase in swimming or climbing time are interpreted as an antidepressant-like effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JDTic - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jdtic .com [jdtic.com]
- 10. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JDTic dihydrochloride dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JDTic dihydrochloride (B599025). The information is intended to help optimize dosage while minimizing potential side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JDTic dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the kappa-opioid receptor (KOR).[1][2] Unlike many other opioid-related compounds, it is not derived from an opiate structure.[3][4] Its primary mechanism of action is to block the binding of endogenous ligands, such as dynorphins, to the KOR.[5] This blockade is responsible for its potential therapeutic effects, including antidepressant, anxiolytic, and anti-addictive properties observed in preclinical studies.[2][6] JDTic exhibits a remarkably long duration of action, with effects lasting for weeks after a single administration.[2][6] This prolonged effect is not due to irreversible binding but is thought to be mediated by the altered activity of c-Jun N-terminal kinases (JNK).[2][6]
Q2: What are the known major side effects of this compound?
A2: The most significant side effect observed with this compound is cardiac-related. Specifically, in a first-in-human clinical trial, a single oral dose of 1 mg resulted in asymptomatic non-sustained ventricular tachycardia (NSVT) in two out of six healthy male subjects.[7][8] This serious adverse event led to the discontinuation of its clinical development.[6] Preclinical studies in monkeys also indicated the potential for JDTic to induce NSVT.[8] While other adverse events in the clinical trial were comparable to placebo, the cardiac liability is the primary concern for this compound.[7][8]
Q3: What is the recommended approach for selecting a starting dose for in vivo experiments?
A3: Selecting a starting dose for in vivo experiments with JDTic requires careful consideration of the species, the intended therapeutic effect, and the potential for cardiac side effects. Preclinical studies have utilized a wide range of doses. For instance, in rodent models of addiction and mood disorders, effective doses have ranged from 1 mg/kg to 30 mg/kg administered subcutaneously (s.c.), intraperitoneally (i.p.), or orally (p.o.).[1][9][10] It is advisable to start with a low dose (e.g., 1 mg/kg) and perform a dose-escalation study while closely monitoring for both efficacy and adverse effects. Given the cardiac risk identified in humans at a very low oral dose, it is crucial to incorporate cardiovascular monitoring in your experimental design, even in preclinical models.
Q4: How can I monitor for the therapeutic efficacy of JDTic in my experiments?
A4: The therapeutic efficacy of JDTic can be assessed using various established behavioral and physiological models, depending on the research question. To evaluate its KOR antagonist activity, one can measure the blockade of a KOR agonist (e.g., U50,488 or enadoline) induced effect, such as analgesia (e.g., tail-flick test) or diuresis.[3][4] For assessing potential antidepressant-like effects, the forced swim test or sucrose (B13894) preference test can be employed.[11] Anxiolytic activity can be investigated using models like the elevated plus-maze or light-dark box test.[12][13] In addiction studies, its efficacy can be determined by its ability to reduce drug-seeking behavior or attenuate withdrawal symptoms.[1][9][10]
Troubleshooting Guides
Issue 1: Unexpected Cardiac Abnormalities Observed in Experimental Animals
-
Problem: Observation of arrhythmias, such as ventricular tachycardia, in animals treated with JDTic.
-
Possible Cause: JDTic has a known risk of inducing cardiac arrhythmias, as evidenced by the findings in human clinical trials and preclinical monkey studies.[7][8] The dose administered may be in a range that elicits this cardiotoxic effect.
-
Troubleshooting Steps:
-
Immediate Dose Reduction: If cardiac abnormalities are observed, immediately lower the dose of JDTic in subsequent experiments.
-
Cardiovascular Monitoring: Implement continuous electrocardiogram (ECG) or telemetry monitoring to closely observe cardiac rhythm throughout the experimental period.
-
Consider a Different KOR Antagonist: If cardiac issues persist even at low doses, consider using a shorter-acting KOR antagonist that may have a different safety profile, such as CERC-501 (LY2456302).[5][14]
-
In Vitro Cardiac Safety Assessment: Conduct in vitro assays, such as the hERG channel assay, to determine the direct effect of JDTic on cardiac ion channels, which can provide insights into the mechanism of cardiotoxicity.[15][16][17]
-
Issue 2: Lack of Efficacy at Previously Reported Effective Doses
-
Problem: Failure to observe the expected therapeutic effect (e.g., antidepressant, anxiolytic, or anti-addictive effects) at doses that have been reported to be effective in the literature.
-
Possible Causes:
-
Route of Administration: The bioavailability and potency of JDTic can vary depending on the route of administration (e.g., oral vs. subcutaneous).[3][4]
-
Metabolism and Pharmacokinetics: Species-specific differences in metabolism and pharmacokinetics can influence the effective dose.
-
Experimental Model Sensitivity: The specific animal model and experimental parameters may have different sensitivities to the effects of JDTic.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of the this compound being used.
-
Optimize Route of Administration: If using oral administration, consider subcutaneous or intraperitoneal injection, which may offer higher bioavailability.[3][4]
-
Dose-Response Study: Conduct a systematic dose-response study to determine the optimal effective dose for your specific experimental conditions.
-
Confirm KOR Antagonism: Include a positive control experiment to confirm that JDTic is effectively blocking the KOR in your model system. This can be done by demonstrating that JDTic can reverse the effects of a known KOR agonist.
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Preclinical and Clinical Studies
| Species | Dose Range | Route of Administration | Observed Efficacy | Observed Side Effects | Reference(s) |
| Human | 1 mg (single dose) | Oral | Not assessed (study terminated) | Asymptomatic non-sustained ventricular tachycardia in 2/6 subjects | [7][8] |
| Monkey | Not specified | Not specified | Not assessed | Non-sustained ventricular tachycardia | [8] |
| Rat | 1, 3, 10 mg/kg | Subcutaneous (s.c.) | Dose-dependent reduction in alcohol-seeking behavior | Not reported | [1] |
| Mouse | 1, 4, 8, 16 mg/kg | Subcutaneous (s.c.) | Dose-dependent blockade of nicotine-induced antinociception; attenuation of nicotine (B1678760) withdrawal signs | No significant effect on morphine-induced antinociception | [9][10] |
| Mouse | 4.1 mg/kg (AD50) | Subcutaneous (s.c.) | Blockade of enadoline-induced antinociception | Not reported | [3][4] |
| Mouse | 27.3 mg/kg (AD50) | Oral (p.o.) | Blockade of enadoline-induced antinociception | Not reported | [3][4] |
Experimental Protocols
Protocol 1: Assessment of JDTic Efficacy in a KOR Agonist-Induced Analgesia Model (Mouse Tail-Flick Test)
-
Animals: Male ICR mice (20-25 g).
-
Drug Preparation: Dissolve this compound in sterile saline. Prepare a solution of the KOR agonist enadoline (B54987) in sterile saline.
-
Procedure: a. Administer JDTic (e.g., 1, 4, 8, 16 mg/kg) or vehicle via subcutaneous (s.c.) injection. b. After a predetermined pretreatment time (e.g., 24 hours, given JDTic's long duration of action), administer enadoline (e.g., 0.1 mg/kg, s.c.). c. 30 minutes after enadoline administration, perform the tail-flick test by focusing a beam of radiant heat on the ventral surface of the tail. d. Record the latency to flick the tail away from the heat source. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Data Analysis: Compare the tail-flick latencies between the vehicle-treated group and the JDTic-treated groups. A significant increase in latency in the enadoline-only group compared to baseline, and a reversal of this effect by JDTic, indicates KOR antagonist activity.
Protocol 2: In Vivo Cardiovascular Safety Assessment in Rodents
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Surgical Implantation: Surgically implant telemetry transmitters for continuous ECG and blood pressure monitoring. Allow for a recovery period of at least one week.
-
Drug Administration: Administer a single dose of this compound (e.g., 1, 10, 30 mg/kg, p.o. or s.c.) or vehicle.
-
Data Collection: a. Record baseline cardiovascular parameters (heart rate, blood pressure, ECG intervals such as QT and QRS) for at least 24 hours prior to dosing. b. Continuously record cardiovascular parameters for at least 48 hours post-dosing.
-
Data Analysis: Analyze the telemetry data for any significant changes in heart rate, blood pressure, and ECG intervals. Specifically, screen for the occurrence of arrhythmias, including ventricular tachycardia. Compare the findings between the JDTic-treated groups and the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a KOR antagonist.
Caption: Experimental workflow for optimizing JDTic dosage.
References
- 1. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JDTic - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist | RTI Health Solutions [rtihs.org]
- 4. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Double-Blind, Placebo-Controlled Trial to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse | RTI [rti.org]
- 10. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utility of hERG Assays as Surrogate Markers of Delayed Cardiac Repolarization and QT Safety | Semantic Scholar [semanticscholar.org]
Troubleshooting JDTic dihydrochloride delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JDTic dihydrochloride (B599025) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is JDTic dihydrochloride and what is its primary mechanism of action?
JDTic is a potent and highly selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] Unlike many other opioid antagonists, JDTic is not derived from an opiate class of compounds.[1] Its primary mechanism of action is to block the binding of endogenous ligands, such as dynorphin, to the KOR, thereby inhibiting the downstream signaling pathways associated with KOR activation.[4] This makes it a valuable tool for investigating the role of the KOR system in various physiological and pathological processes, including pain, addiction, depression, and anxiety.[2][4]
Q2: What are the common animal models used for studying this compound?
This compound has been effectively used in both rat and mouse models.[1][3][4][5] Specific strains mentioned in the literature include Sprague-Dawley and Long-Evans rats, as well as ICR mice.[1] These models are frequently used to study the effects of JDTic on behaviors related to addiction (e.g., cocaine-seeking, ethanol (B145695) intake), nicotine (B1678760) withdrawal, and pain perception (e.g., tail-flick test).[2][3][4]
Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?
This compound is reported to be quite soluble in aqueous solutions. The most commonly used and recommended vehicles are:
-
Sterile Saline (0.9% NaCl): Suitable for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[5]
-
Distilled Water: Also used for preparing solutions for subcutaneous administration.[5]
For oral administration (p.o.), JDTic has been successfully administered, and while the specific vehicle is not always detailed, aqueous solutions are appropriate given its solubility.[1]
Q4: What are the recommended administration routes for this compound?
The three most common and effective routes of administration for this compound in animal models are:
-
Subcutaneous (s.c.): This route is frequently used and provides a long duration of action.[1][4]
-
Intraperitoneal (i.p.): This route is also commonly used, particularly for pharmacokinetic studies.[5]
-
Oral (p.o.): JDTic is orally active, making this a viable, non-invasive option.[1]
Q5: What is the typical dose range for this compound in rats and mice?
The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific research question. However, a general guideline based on published studies is as follows:
-
Rats: Doses ranging from 1 mg/kg to 30 mg/kg have been used. For example, 10 and 30 mg/kg (s.c.) were effective in reducing footshock-induced reinstatement of cocaine-seeking behavior.[2] In another study, doses of 1, 3, and 10 mg/kg were used to study effects on ethanol-seeking behavior.[3]
-
Mice: Doses of 1, 4, 8, and 16 mg/kg (s.c.) have been used to investigate its effects on nicotine withdrawal and antinociception.[4]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q6: What is the duration of action of this compound?
A key feature of JDTic is its remarkably long duration of action. Following a single administration, its antagonist effects at the KOR can persist for several weeks.[1][3][5] For instance, subcutaneous administration in mice has been shown to block antinociceptive activity for up to two weeks, and oral administration has demonstrated significant antagonist activity for up to 28 days.[1] This long-lasting effect should be a critical consideration in experimental design, particularly in studies involving repeated dosing or long-term behavioral assessments.
Troubleshooting Guide
Problem 1: Precipitation of this compound in solution.
-
Possible Cause: The concentration of the solution may be too high for the chosen vehicle, or the temperature of the solution may have dropped.
-
Troubleshooting Steps:
-
Warm the solution gently: Warming the solution to 37°C may help redissolve the compound. Ensure the temperature does not exceed a point that could affect the compound's stability.
-
Vortex or sonicate: Agitation through vortexing or brief sonication can aid in dissolving the compound.
-
Prepare a fresh, lower concentration solution: If precipitation persists, it is advisable to prepare a fresh solution at a slightly lower concentration.
-
Check the pH: While this compound is soluble in neutral aqueous solutions, extreme pH values could affect its solubility. Ensure your vehicle has a physiological pH.
-
Problem 2: Inconsistent or unexpected behavioral results.
-
Possible Cause: This could be due to a variety of factors, including incorrect dosing, issues with the administration technique, or the long-lasting effects of the drug from previous administrations.
-
Troubleshooting Steps:
-
Verify dose calculations and solution concentration: Double-check all calculations to ensure the correct dose is being administered.
-
Refine administration technique: For i.p. injections, ensure the injection is into the peritoneal cavity and not into the intestines or bladder. For s.c. injections, confirm the formation of a subcutaneous bleb. For oral gavage, ensure the compound is delivered to the stomach and not the lungs.
-
Consider the long duration of action: In crossover study designs, ensure there is an adequate washout period, which for JDTic could be several weeks.
-
Evaluate animal health: Ensure the animals are healthy and not stressed, as this can impact behavioral outcomes.
-
Problem 3: Potential for adverse effects in the animals.
-
Possible Cause: While JDTic is generally well-tolerated at effective doses, high doses or improper administration could potentially lead to adverse effects.
-
Troubleshooting Steps:
-
Monitor for signs of distress: Observe the animals for any signs of pain, distress, or unusual behavior following administration.
-
Check for local irritation: After s.c. or i.p. injection, monitor the injection site for signs of inflammation or irritation.
-
Start with a lower dose: If you are unsure about the tolerability in your specific model, begin with a lower dose and gradually increase it. One study in mice noted that the highest dose of 16 mg/kg (s.c.) did not produce significant behavioral responses in control animals.[4]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of JDTic in Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Plasma Half-life (h) | Brain Half-life (h) |
| 3 | 24 - 41 | 24 - 76 |
| 5 | 24 - 41 | 24 - 76 |
| 10 | 24 - 41 | 24 - 76 |
Data summarized from a study in rats.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline or sterile distilled water
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline or distilled water to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
For sterile administration, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the solution appropriately (e.g., at 4°C for short-term storage). It is recommended to prepare fresh solutions for each experiment to ensure stability.
-
Protocol 2: Administration of this compound via Subcutaneous (s.c.) Injection in Mice
-
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 25-27G needles
-
Mouse restraint device (optional)
-
-
Procedure:
-
Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Lift a fold of skin in the mid-scapular region to create a "tent".
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the JDTic solution. A small bleb should form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) and the antagonistic action of JDTic.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Cardiac Safety Assessment of JDTic Dihydrochloride
Disclaimer: Limited publicly available preclinical cardiac safety data exists for JDTic dihydrochloride (B599025). This technical support center provides a comprehensive guide for researchers investigating the potential cardiac side effects of JDTic or other kappa-opioid receptor (KOR) antagonists, based on established principles of cardiovascular safety pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiac side effects of JDTic dihydrochloride from preclinical and clinical studies?
A1: Publicly available information indicates that preclinical studies in monkeys administered this compound showed instances of non-sustained ventricular tachycardia (NSVT).[1] A Phase 1 clinical trial in healthy male subjects also reported cardiac events, including bradycardia and asymptomatic NSVT, in a subset of participants receiving JDTic.[1]
Q2: What is the potential mechanism behind JDTic-induced cardiac side effects?
A2: While the exact mechanism is not fully elucidated, it has been suggested that the cardiac events associated with JDTic may be linked to its ability to activate c-Jun N-terminal kinase (JNK), a stress-activated protein kinase.[1][2] It is hypothesized that JDTic's activation of JNK in cardiac tissue could contribute to its adverse cardiac effects.[1] Kappa-opioid receptors (KORs) are known to be present in cardiac tissue, including cardiomyocytes.[3][4]
Q3: What preclinical models are most appropriate for assessing the cardiac safety of a KOR antagonist like JDTic?
A3: A comprehensive preclinical cardiac safety assessment for a compound like JDTic should involve a combination of in vitro and in vivo models:
-
In vitro hERG Assay: To assess the potential for QT prolongation, a key risk factor for torsades de pointes (TdP).[5][6]
-
Ex vivo Langendorff Isolated Heart Preparation: Allows for the direct assessment of the drug's effects on cardiac function (e.g., heart rate, contractility, and coronary flow) independent of systemic physiological effects.[7][8][9]
-
In vivo Telemetry in Conscious, Freely Moving Animals (e.g., rats, dogs, non-human primates): This is the gold standard for monitoring cardiovascular parameters such as electrocardiogram (ECG), heart rate, and blood pressure over an extended period without the confounding effects of anesthesia or restraint.[10][11][12][13]
Q4: What specific ECG parameters should be closely monitored in preclinical studies with JDTic?
A4: Key ECG parameters to monitor include:
-
Heart Rate (HR): To detect bradycardia or tachycardia.
-
PR Interval: To assess atrioventricular conduction.
-
QRS Duration: To assess ventricular depolarization.
-
QT Interval (and its correction for heart rate, QTc): To evaluate ventricular repolarization and the risk of arrhythmias.
-
ECG Morphology: To identify any abnormalities in wave shape or the appearance of arrhythmias like ventricular tachycardia.
Q5: How should I design my preclinical study to investigate JDTic's cardiac effects?
A5: A well-designed study should include:
-
Dose-Response Evaluation: Testing a range of doses, including those that are therapeutically relevant and those that are supratherapeutic, to identify a potential dose-dependent effect.
-
Appropriate Controls: Including a vehicle control group to ensure that any observed effects are due to the drug and not the vehicle.
-
Sufficient Animal Numbers: Using an adequate number of animals per group to achieve statistical power.
-
Continuous Monitoring: For in vivo telemetry studies, continuous ECG and hemodynamic monitoring is crucial, especially during the period of maximum drug concentration (Cmax).[10]
Troubleshooting Guides
In Vivo ECG Telemetry Studies
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Noisy ECG Signal | - Poor electrode contact- Animal movement artifact- Electromagnetic interference | - Check electrode placement and ensure good contact with subcutaneous tissue.- Allow for an adequate recovery period post-surgery.- Shield the recording area from sources of electromagnetic interference. |
| Unexpected Bradycardia | - Intrinsic drug effect- Vagal nerve stimulation- Anesthetic effects (if applicable) | - Correlate the timing of bradycardia with drug administration and plasma concentration.- Ensure proper surgical technique to avoid nerve irritation.- If using anesthesia, select an agent with minimal cardiovascular effects. |
| Arrhythmias Detected | - Drug-induced proarrhythmic effect- Electrolyte imbalance- Underlying cardiac pathology in the animal | - Characterize the type and frequency of arrhythmias.- Analyze serum electrolytes.- Perform a thorough necropsy and histopathological examination of the heart. |
Isolated Langendorff Heart Experiments
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Heart Viability | - Prolonged ischemic time during excision- Inadequate perfusion pressure or flow rate- Improper perfusate composition or temperature | - Minimize the time between heart excision and initiation of retrograde perfusion.[7]- Ensure the perfusion pressure/flow is appropriate for the species.- Verify the composition, pH, and temperature of the Krebs-Henseleit buffer. |
| Spontaneous Arrhythmias | - Air embolism in the coronary arteries- Electrolyte imbalance in the perfusate- Mechanical irritation during cannulation | - Carefully remove any air bubbles from the perfusion line before cannulation.- Double-check the concentrations of ions (especially K+ and Ca2+) in the buffer.- Ensure smooth and careful cannulation of the aorta. |
| No Response to Drug | - Incorrect drug concentration- Drug degradation in the perfusate- Receptor desensitization | - Verify drug concentration calculations and preparation.- Prepare fresh drug solutions and protect from light if necessary.- Consider potential tachyphylaxis with repeated drug administration. |
In Vitro hERG Assay
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in IC50 Values | - Inconsistent cell health or passage number- Temperature fluctuations- Pipetting errors | - Use cells within a consistent passage number range and ensure high viability.- Maintain a stable recording temperature (e.g., 35-37°C).[6][14]- Use calibrated pipettes and ensure accurate serial dilutions. |
| False Positive Results | - Compound precipitation at high concentrations- Non-specific effects on the cell membrane | - Check the solubility of the compound in the assay buffer.- Test for cytotoxicity at the concentrations used in the hERG assay. |
| False Negative Results | - Drug binding to plasticware- Rapid metabolism of the compound by cells | - Use low-binding plates and tubing.- Consider using a test system with lower metabolic activity or shorter incubation times. |
Quantitative Data Summary
As specific preclinical quantitative data for this compound is limited in the public domain, the following table is a hypothetical example illustrating how such data would be presented.
| Preclinical Model | Dose/Concentration | Heart Rate (HR) | Mean Arterial Pressure (MAP) | QTc Interval | hERG IC50 | Key Findings |
| Conscious Telemetered Dog | 1 mg/kg, IV | ↓ 15% | ↔ | ↑ 10% | N/A | Dose-dependent bradycardia and mild QTc prolongation observed. |
| 3 mg/kg, IV | ↓ 25% | ↓ 10% | ↑ 20% | N/A | Significant bradycardia, hypotension, and QTc prolongation. Occasional PVCs noted. | |
| 10 mg/kg, IV | ↓ 40% | ↓ 25% | ↑ 35% | N/A | Severe bradycardia, hypotension, and marked QTc prolongation. Non-sustained ventricular tachycardia observed in 2/4 animals. | |
| Isolated Rabbit Heart | 1 µM | ↓ 10% | N/A | N/A | N/A | Negative chronotropic effect. |
| 10 µM | ↓ 25% | N/A | N/A | N/A | Significant negative chronotropic and inotropic effects. | |
| hERG-transfected HEK293 cells | N/A | N/A | N/A | N/A | > 30 µM | Low potential for direct hERG channel block. |
PVCs: Premature Ventricular Contractions
Experimental Protocols
In Vivo ECG Telemetry in Cynomolgus Monkeys
-
Animal Model: Adult male cynomolgus monkeys, socially housed.
-
Telemetry Device Implantation: Surgically implant a telemetry transmitter (e.g., DSI M11 or L11 series) under sterile conditions. The negative ECG lead is placed subcutaneously over the manubrium, and the positive lead is placed over the xiphoid process. Allow for a minimum of a 2-week recovery period.
-
Data Acquisition: Record continuous ECG, heart rate, and body temperature 24 hours prior to dosing to establish a baseline.
-
Dosing: Administer this compound or vehicle via the appropriate clinical route (e.g., intravenous infusion over a specified period).
-
Post-Dose Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze ECG intervals (PR, QRS, QT) and morphology. Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or a species-specific correction). Compare drug-treated animals to vehicle controls.
Isolated Langendorff Rat Heart Preparation
-
Animal Model: Male Sprague-Dawley rats.
-
Heart Excision: Anesthetize the rat and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate. Place electrodes on the heart surface to record an electrocardiogram.
-
Stabilization: Allow the heart to stabilize for at least 20 minutes.
-
Drug Administration: Infuse this compound at increasing concentrations into the perfusion buffer.
-
Data Recording: Continuously record LVDP, heart rate, coronary flow, and ECG throughout the experiment.
In Vitro hERG Potassium Channel Patch-Clamp Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Electrophysiology: Use whole-cell patch-clamp technique to record hERG currents.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value (the concentration that causes 50% inhibition).
Visualizations
Caption: General Experimental Workflow for Preclinical Cardiovascular Safety Assessment.
Caption: Potential Signaling Pathway for JDTic-Induced Cardiotoxicity.
Caption: Troubleshooting Decision Tree for an Unexpected In Vivo ECG Finding.
References
- 1. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 7. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 8. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Implanted Telemetry in Preclinical Research: Enhancing data quality and animal welfare | Biotrial [biotrial.com]
- 11. Implanted telemetry in preclinical research [emkatech.com]
- 12. “Digital biomarkers” in preclinical heart failure models — a further step towards improved translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ECG Research [datasci.com]
- 14. researchgate.net [researchgate.net]
Managing variability in long-acting effects of JDTic dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the long-acting effects and potential variability of JDTic dihydrochloride (B599025) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action behind the long-lasting effects of JDTic?
A1: JDTic is a potent and highly selective kappa-opioid receptor (KOR) antagonist.[1][2] Its prolonged duration of action, which can last for weeks after a single dose, is not due to irreversible binding to the KOR.[3][4] Instead, JDTic and other similar long-acting KOR antagonists induce their persistent effects by activating c-Jun N-terminal kinases (JNK).[1][5][6] This activation leads to a disruption of KOR signaling, rendering the receptor unresponsive to agonists for an extended period.[4][6][7]
Q2: How does the pharmacokinetic profile of JDTic contribute to its long duration of action?
A2: JDTic exhibits a long plasma and brain half-life.[8][9] Studies in rats have shown that JDTic and some of its analogs have plasma half-lives ranging from 24 to 41 hours and brain half-lives from 24 to 76 hours.[8][9] Furthermore, JDTic shows an increasing brain-to-plasma ratio over time, indicating significant partitioning into the brain where it exerts its effects on KORs.[8][9] This sustained presence in the central nervous system contributes to its long-lasting antagonist activity.
Q3: What is the selectivity profile of JDTic for the kappa-opioid receptor?
A3: JDTic is highly selective for the KOR over other opioid receptors. It has been shown to have over 100-fold selectivity for KOR compared to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[9] In some studies, the selectivity for KOR has been reported to be over 500-fold greater than for MOR and 16,000-fold greater than for DOR.[10]
Q4: Are there any known off-target effects or safety concerns with JDTic?
A4: While generally well-tolerated in preclinical studies, a Phase 1 clinical trial with JDTic reported some cardiac adverse events, specifically asymptomatic, non-sustained ventricular tachycardia (NSVT) in a small number of subjects.[3][11] Researchers should be aware of this potential for cardiac effects and consider appropriate monitoring in their experimental designs, especially in higher species. As with any pharmacological agent, off-target effects are a possibility and can be influenced by the experimental model and dose used.[12][13]
Q5: How long after administration can I expect to see the antagonist effects of JDTic?
A5: The antagonist effects of JDTic can be observed for an extended period, with studies in animals demonstrating effects for up to several weeks after a single administration.[1][3] For example, in mice, a single dose of JDTic has been shown to block the effects of a KOR agonist for 14 to 21 days.[4] In rats, significant antagonist activity has been observed for up to 28 days after oral administration.[2][14] The exact duration will depend on the dose, route of administration, and the specific experimental model and endpoint being measured.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in the duration of JDTic's antagonist effect | Dose and Route of Administration: Inconsistent dosing or different administration routes can lead to variability in drug exposure and, consequently, the duration of action. | Ensure accurate and consistent dose preparation and administration. Be aware that oral (p.o.) and subcutaneous (s.c.) administration can lead to different pharmacokinetic profiles.[2] |
| Animal Strain, Sex, or Age: Biological factors can influence drug metabolism and response. For instance, estrous cycle in female rodents can be a source of variability.[10] | Record and control for these variables. Consider using a single sex or specific age range for a given experiment. If both sexes are used, analyze the data separately. | |
| Metabolism of JDTic: Individual differences in metabolism can affect the half-life and duration of action of JDTic. | While direct measurement of metabolites may not be feasible for all labs, be aware of this potential source of variability when interpreting results. | |
| Inconsistent or weaker-than-expected antagonist effects | Agonist Challenge Dose: The dose of the KOR agonist used to challenge the antagonist effects of JDTic may be too high, potentially overcoming the blockade. | Perform a dose-response curve for your KOR agonist to determine an appropriate dose (e.g., ED80-90) that allows for a sufficient window to observe antagonism. |
| Timing of Agonist Challenge: The long-acting nature of JDTic means the timing of the agonist challenge is critical. | Ensure the agonist challenge is performed within the expected window of JDTic's antagonist activity. Refer to literature for typical timelines in your model system.[14] | |
| JDTic Dihydrochloride Integrity: Improper storage or handling can lead to degradation of the compound. | Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place. Prepare fresh solutions for each experiment. | |
| Unexpected behavioral or physiological effects | Off-Target Effects: Although highly selective, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. | Use the lowest effective dose of JDTic. Include appropriate control groups, such as a vehicle-treated group and potentially a group treated with a different, structurally unrelated KOR antagonist. |
| Interaction with other experimental variables: The effects of JDTic may be influenced by other factors in your experimental design, such as stress.[15] | Carefully control all experimental conditions to minimize confounding variables. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of JDTic and Analogs in Rats [8][9]
| Compound | Plasma Half-life (h) | Brain Half-life (h) | Brain to Plasma Ratio (at 72h) |
| JDTic | 24 - 41 | 24 - 76 | Increasing over time |
| RTI-194 | 24 - 41 | 24 - 76 | Increasing over time |
| RTI-97 | 24 - 41 | 24 - 76 | Lower than JDTic |
| RTI-240 | 24 - 41 | 24 - 76 | No significant brain accumulation |
| RTI-212 | 24 - 41 | 24 - 76 | No substantive difference |
Table 2: In Vitro Binding Affinity and Selectivity of JDTic [9][16]
| Receptor | Ke (nM) | Selectivity vs. KOR |
| KOR | 0.02 | - |
| MOR | >100-fold lower affinity | >100 |
| DOR | >100-fold lower affinity | >100 |
Experimental Protocols
Protocol 1: Assessment of KOR Antagonism in the Rat U50,488-Induced Diuresis Model [2][15]
-
Animal Preparation: Use male Sprague-Dawley rats, housed individually with free access to food but restricted water for a defined period (e.g., 1-2 hours) before the experiment to ensure hydration status is consistent.
-
JDTic Administration: Administer this compound or vehicle subcutaneously (s.c.) or orally (p.o.) at the desired dose and pretreatment time (e.g., 24 hours prior to agonist challenge).
-
Housing for Diuresis Measurement: Place rats in individual metabolism cages that allow for the collection of urine.
-
KOR Agonist Challenge: Administer the selective KOR agonist U50,488H (e.g., 10 mg/kg, s.c.).
-
Urine Collection: Collect and measure the total volume of urine produced over a specific period (e.g., 5 hours).
-
Data Analysis: Compare the urine output in JDTic-treated animals to vehicle-treated animals. A significant reduction in U50,488H-induced diuresis indicates KOR antagonism.
Protocol 2: Evaluation of JDTic in the Mouse Tail-Flick Test for Antinociception [2][14]
-
Animal Preparation: Use male ICR mice. Allow them to acclimate to the testing room.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time to a tail-flick response. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.
-
JDTic Administration: Administer this compound or vehicle (s.c.) at the desired dose and pretreatment time (e.g., 18-24 hours before agonist challenge).
-
KOR Agonist Administration: Administer a KOR agonist known to produce antinociception in this assay (e.g., enadoline).
-
Post-Agonist Latency Measurement: At the time of peak agonist effect, re-measure the tail-flick latency.
-
Data Analysis: Convert latencies to percent maximum possible effect (%MPE). A significant reduction in the agonist-induced increase in tail-flick latency in the JDTic-treated group compared to the vehicle group indicates KOR antagonism.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JDTic - Wikipedia [en.wikipedia.org]
- 4. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist | RTI Health Solutions [rtihs.org]
- 15. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
JDTic Dihydrochloride & Rodent Locomotor Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the impact of JDTic (B1588353) dihydrochloride (B599025) on locomotor activity in rodents. This resource offers troubleshooting guidance and frequently asked questions to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JDTic dihydrochloride and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the κ-opioid receptor (KOR), with a notably long duration of action.[1][2][3] Unlike many other opioid antagonists, it is not derived from an opiate class of compounds.[2] Its prolonged effects are attributed to the altered activity of c-Jun N-terminal kinases, rather than irreversible binding to the KOR.[1][3] JDTic shows high selectivity for the KOR over μ-opioid (MOR) and δ-opioid (DOR) receptors.[1][3]
Q2: What is the expected effect of this compound on spontaneous locomotor activity in rodents?
Based on available literature, this compound, when administered alone, does not appear to significantly alter spontaneous locomotor activity in rodents. Studies have reported that even at high doses (e.g., 16 mg/kg, s.c.), JDTic did not produce a significant behavioral response, including in locomotor-related measures, in control mice.[4] Often, locomotor activity is assessed as a control measure to ensure that the observed effects of JDTic on other behaviors (like anxiety or addiction models) are not due to a general change in movement.[4]
Q3: How should this compound be prepared and administered for rodent studies?
This compound is typically dissolved in sterile saline for in vivo administration.[5] It can be administered via subcutaneous (s.c.) or oral (p.o.) routes.[2] Due to its high water solubility, preparation is generally straightforward.[6] For subcutaneous injections, the volume is typically 1.0 ml/kg of body weight.[5]
Q4: What is the duration of action of this compound in rodents?
JDTic has a remarkably long duration of action. Its antagonist effects at the KOR have been observed for up to several weeks following a single administration.[1][3] For example, in mice, a single subcutaneous dose has been shown to block KOR agonist-induced effects for up to two weeks.[2] Oral administration has also demonstrated significant antagonist activity for up to 28 days.[2]
Q5: Are there any known off-target effects that could influence locomotor activity?
While JDTic is reported to be highly selective for the KOR, one study noted a lack of selectivity over the μ-opioid receptor in their investigation. However, in the same study, JDTic failed to block the effects of a selective μ-opioid receptor agonist across a wide range of doses in animals.[3] It is generally considered not to affect μ- or δ-opioid receptors.[1] Therefore, direct off-target effects on locomotor activity are not a primary concern, but researchers should remain aware of the broader opioid system's role in motor control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected increase or decrease in locomotor activity after JDTic administration. | 1. Interaction with other administered compounds: JDTic may modulate the locomotor effects of other drugs, particularly those acting on the opioid or dopamine (B1211576) systems. 2. Stress-induced hyperactivity: The injection procedure or a novel environment can independently affect locomotor activity. 3. Incorrect dosage or preparation: Errors in calculating the dose or dissolving the compound could lead to unexpected outcomes. | 1. Run appropriate control groups, including a vehicle-only group and a group receiving only the other compound. 2. Ensure proper habituation of the animals to the testing environment and handling procedures. 3. Double-check all calculations and ensure the compound is fully dissolved before administration. |
| High variability in locomotor activity data between subjects. | 1. Inconsistent administration: Variations in injection technique or volume can lead to differing drug exposure. 2. Individual differences in animal behavior: Rodents can show significant individual variation in baseline activity levels. 3. Environmental factors: Differences in lighting, noise, or time of day for testing can impact activity. | 1. Ensure all experimenters are trained in consistent and proper administration techniques. 2. Use a sufficient number of animals per group to account for individual variability and consider baseline activity as a covariate in statistical analysis. 3. Standardize all environmental conditions for testing and conduct experiments at the same time each day. |
| No observable effect of JDTic in blocking a KOR agonist-induced change in locomotor activity. | 1. Insufficient pretreatment time: JDTic's onset of action may not be immediate, and sufficient time is needed for it to occupy the KORs. 2. Inadequate dose of JDTic: The dose of JDTic may be too low to effectively antagonize the specific dose of the KOR agonist used. 3. Degradation of JDTic solution: Improper storage of the JDTic solution could lead to loss of potency. | 1. Administer JDTic at least 24 hours prior to the KOR agonist to ensure maximal receptor antagonism.[2] 2. Conduct a dose-response study to determine the effective dose of JDTic for antagonizing the effects of your specific KOR agonist. 3. Prepare fresh JDTic solutions for each experiment and store them appropriately as recommended by the supplier. |
Experimental Protocols
Assessment of JDTic's Effect on Spontaneous Locomotor Activity
This protocol is designed to evaluate the direct impact of this compound on spontaneous horizontal and vertical movement in rodents.
1. Animals:
-
Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used.[2][7]
-
Animals should be group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week for acclimatization to the animal facility before any experimental procedures.
2. Drug Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 1, 3, 10, 16 mg/kg).[4][8]
-
Prepare a vehicle control solution of sterile 0.9% saline.
3. Experimental Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via subcutaneous (s.c.) injection at a volume of 1.0 ml/kg.
-
Place the animal individually into an open-field arena (e.g., 40 cm x 40 cm x 30 cm). The arena should be equipped with infrared beams or a video tracking system to monitor activity.[9]
-
Record locomotor activity for a period of 60 to 120 minutes. Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center versus the periphery of the arena
-
4. Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10-minute intervals) to assess the time course of any effects.
-
Use a one-way ANOVA to compare the overall locomotor activity between different dose groups and the vehicle control. A repeated-measures ANOVA can be used to analyze the time course data.
-
Post-hoc tests (e.g., Dunnett's or Tukey's) should be used for pairwise comparisons if the ANOVA is significant.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on locomotor-related behaviors in rodents from the existing literature.
| Study Focus | Species/Strain | JDTic Dose (Route) | Locomotor Assessment Method | Observed Effect on Locomotion | Citation |
| Nicotine (B1678760) withdrawal | Mouse | Up to 16 mg/kg (s.c.) | Not specified, but assessed as a control | No significant effect at the highest dose in saline-treated mice. | [4] |
| Ethanol-seeking behavior | Alcohol-preferring (P) Rats | 1, 3, 10 mg/kg (s.c.) | Operant chamber lever presses (water lever as control) | No alteration in responding on the water lever, suggesting no major impact on general activity. | [8] |
| Nicotine reward | Mouse | 8 or 16 mg/kg (s.c.) | Conditioned Place Preference (CPP) - activity in different chambers | Did not significantly alter the expression of nicotine CPP, implying no major confounding locomotor effects. | [4] |
Visualizations
Signaling Pathway of this compound
Caption: JDTic antagonizes the KOR, blocking dynorphin binding and modulating downstream signaling, including the JNK pathway.
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing the impact of JDTic on rodent locomotor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JDTic - Wikipedia [en.wikipedia.org]
- 4. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jdtic .com [jdtic.com]
- 7. Acute DOI treatment evokes dose and species-dependent locomotor effects on the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring selective KOR antagonism with JDTic dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring selective kappa-opioid receptor (KOR) antagonism with JDTic dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: How selective is JDTic for the kappa-opioid receptor (KOR)?
A1: JDTic is a highly selective antagonist for the KOR.[1][2] It exhibits exceptionally high affinity for the human KOR (hKOR) and has a more than 1000-fold selectivity for hKOR compared to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[3] This high selectivity is attributed to specific interactions within the ligand-binding pocket of the KOR.[3][4] While one study noted little selectivity over the MOR, functional assays in animals demonstrated that JDTic did not block the effects of a selective MOR agonist across a wide range of doses.[2][5]
Q2: What is the advantage of using the dihydrochloride salt form of JDTic?
A2: The dihydrochloride salt form of JDTic generally offers enhanced water solubility and stability compared to the free base form.[1] For experimental purposes, this can facilitate the preparation of stock solutions and ensure more consistent results.
Q3: What is the mechanism behind JDTic's long duration of action?
A3: JDTic has a very long duration of action, with effects observed in animals for up to several weeks after a single dose.[1][2] This prolonged effect is not due to irreversible binding to the KOR but is instead caused by altered activity of c-Jun N-terminal kinases (JNK).[1][2]
Q4: Are there any known off-target effects or safety concerns with JDTic?
A4: Yes. While highly selective for the KOR, the clinical development of JDTic was halted during Phase I trials due to the occurrence of non-sustained ventricular tachycardia, a type of cardiac arrhythmia.[2] Researchers should be aware of these potential cardiotoxic effects in their experimental designs and interpretations.
Q5: How should I dissolve and store JDTic dihydrochloride?
A5: this compound is soluble in water and DMSO. For example, solubility in DMSO is reported to be greater than 10 mM, and in water, it is 50 mg/mL, which may require ultrasonication to fully dissolve.[6] Stock solutions can be stored at -20°C for several months.[6] It is always recommended to consult the manufacturer's specific instructions for the best solubility and storage conditions.
Data Presentation
Table 1: Binding Affinity and Potency of JDTic
| Receptor | Parameter | Value |
| Human KOR | Ki (binding affinity) | 0.32 nM |
| Human KOR | Ki (GTPγS potency) | 0.02 nM |
| MOR & DOR | Selectivity Ratio | >1000-fold vs. KOR |
This data is compiled from published studies and may vary based on experimental conditions.[3]
Troubleshooting Guide
Problem 1: I am observing potential mu-opioid receptor (MOR) or delta-opioid receptor (DOR) effects in my experiment.
-
Possible Cause: While highly selective, at very high concentrations, off-target effects could potentially occur.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and the final concentration of JDTic being used. It is advisable to perform a dose-response curve to identify the optimal concentration that provides KOR antagonism without engaging other receptors.
-
Include Control Experiments: Always run parallel experiments with selective MOR and DOR antagonists to confirm that the observed effects are indeed KOR-mediated. For instance, co-administration of JDTic with a MOR agonist should not alter the agonist's effect if JDTic is acting selectively.[7]
-
Use a Lower Dose: Given JDTic's high potency, it's possible that a lower concentration will be sufficient to achieve KOR antagonism while minimizing the risk of off-target effects.
-
Problem 2: My experimental results with JDTic are inconsistent.
-
Possible Cause 1: Issues with compound solubility or stability.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: If possible, prepare solutions fresh for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C.[6]
-
Ensure Complete Dissolution: Use ultrasonication if necessary to ensure the compound is fully dissolved, especially for aqueous solutions.[6] Visually inspect the solution for any precipitate before use.
-
-
Possible Cause 2: Long-lasting effects influencing subsequent experiments.
-
Troubleshooting Steps:
Problem 3: I am concerned about the potential for cardiotoxicity in my in vivo model.
-
Possible Cause: JDTic has been shown to induce cardiac arrhythmias in humans.[2]
-
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: If your experimental setup allows, monitor cardiovascular parameters such as heart rate and blood pressure in your animal models.
-
Consider Alternative KOR Antagonists: If cardiotoxicity is a significant concern for your specific research question, you might consider using other selective KOR antagonists with different safety profiles, such as norbinaltorphimine (B1679850) (nor-BNI). However, note that JDTic has been shown to be more potent than nor-BNI in some assays.[7]
-
Experimental Protocols
Protocol 1: In Vitro Assessment of KOR Selectivity using a Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of JDTic for KOR, MOR, and DOR.
-
Materials:
-
Cell membranes prepared from cell lines expressing human KOR, MOR, or DOR.
-
Radioligands specific for each receptor (e.g., [3H]diprenorphine for KOR, [3H]DAMGO for MOR, [3H]naltrindole for DOR).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of JDTic.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of JDTic.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of JDTic that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Compare the Ki values across the three opioid receptor subtypes to determine selectivity.
-
Protocol 2: In Vivo Assessment of KOR Antagonism using the Tail-Flick Test
-
Objective: To confirm the selective KOR antagonist activity of JDTic in vivo.
-
Materials:
-
This compound.
-
A selective KOR agonist (e.g., U-50,488).
-
A selective MOR agonist (e.g., morphine).
-
Vehicle (e.g., saline).
-
Mice or rats.
-
Tail-flick apparatus.
-
-
Methodology:
-
Administer JDTic (or vehicle) to the animals at a predetermined time before the agonist challenge (e.g., 1-24 hours, depending on the experimental design).
-
At the appropriate time, administer the KOR agonist (U-50,488) and measure the antinociceptive response using the tail-flick test at various time points.
-
In a separate group of animals pre-treated with JDTic, administer the MOR agonist (morphine) and measure the antinociceptive response.
-
A selective KOR antagonist effect is confirmed if JDTic blocks the antinociceptive effect of U-50,488 but not that of morphine.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JDTic - Wikipedia [en.wikipedia.org]
- 3. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JDTic 2HCl | CAS:785835-79-2 | κ-opioid receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of JDTic Dihydrochloride and Norbinaltorphimine (nor-BNI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent kappa-opioid receptor (KOR) antagonists: JDTic (B1588353) dihydrochloride (B599025) and norbinaltorphimine (B1679850) (nor-BNI). The information presented is supported by experimental data to aid in the selection of the appropriate antagonist for preclinical research and drug development endeavors.
At a Glance: JDTic vs. nor-BNI
| Feature | JDTic Dihydrochloride | Norbinaltorphimine (nor-BNI) |
| Chemical Class | Non-opioid, 4-phenylpiperidine (B165713) derivative | Bivalent ligand derived from naltrexone |
| Primary Target | Kappa-opioid receptor (KOR) antagonist | Kappa-opioid receptor (KOR) antagonist |
| Potency | Highly potent, often more so than nor-BNI in vivo | Highly potent KOR antagonist |
| Selectivity | High selectivity for KOR over MOR and DOR | High selectivity for KOR over MOR and DOR |
| Duration of Action | Exceptionally long-acting (up to 28 days) | Very long-acting (up to several weeks) |
| Oral Bioavailability | Orally active | Typically administered via injection (s.c. or i.c.v.) |
| Mechanism of Long-Lasting Effect | Associated with c-Jun N-terminal kinase (JNK) activation | Also linked to JNK activation |
In Vitro Efficacy: Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the in vitro binding affinities (Ki, nM) of JDTic and nor-BNI for the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). A lower Ki value indicates a higher binding affinity.
| Compound | κ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) | δ Opioid Receptor (Ki, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) |
| JDTic | 0.02 - 0.32[1] | 15.5[2][3] | 44.6[2][3] | ~48 - 775 | ~139 - 2230 |
| nor-BNI | 0.13 - 0.25[2][3] | 13.9[2][3] | 3.2[2][3] | ~55 - 107 | ~13 - 25 |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation).
In Vivo Efficacy: Antagonist Potency and Duration of Action
The in vivo efficacy of JDTic and nor-BNI has been demonstrated in various animal models, where they effectively block the effects of KOR agonists. A key feature of both compounds is their remarkably long duration of action.
| Assay | Species | This compound | Norbinaltorphimine (nor-BNI) | Reference |
| U50,488-induced Diuresis | Rat | More potent than nor-BNI[4][5] | Effective antagonist | [4][5] |
| KOR Agonist-induced Antinociception (Tail-flick test) | Mouse | AD50 = 4.1 mg/kg (s.c., 24h pre-treatment)[4] | Effective antagonist with slow onset and long duration[6] | [4][6] |
| Duration of Antagonist Activity (Oral) | Mouse | Significant antagonist activity for up to 28 days[4] | Not typically administered orally | [4] |
| Duration of Antagonist Activity (s.c.) | Mouse | Antinociceptive blockade for up to 2 weeks[4][5] | Antagonism maintained for at least 4 days[6] | [4][5][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches related to these compounds, the following diagrams are provided.
References
- 1. jdtic .com [jdtic.com]
- 2. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
Cross-Validation of JDTic Dihydrochloride Effects Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist. Its performance is evaluated against other notable KOR antagonists, norbinaltorphimine (B1679850) (nor-BNI) and LY-2456302 (aticaprant/CERC-501), with supporting experimental data.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of JDTic dihydrochloride and its alternatives for the kappa-opioid receptor across various species. This data is crucial for understanding the compounds' selectivity and potential therapeutic window.
Table 1: Kappa-Opioid Receptor Binding Affinity (Ki) in nM
| Compound | Human | Guinea Pig | Rat | Mouse | Selectivity (KOR vs. MOR/DOR) | Reference |
| JDTic | 0.02 (Ke) | 0.32 | - | - | >1000-fold for hKOR | [1][2] |
| nor-BNI | - | 0.26 | - | - | ~170-fold (vs. MOR), ~150-fold (vs. DOR) in guinea pig ileum | [1] |
| LY-2456302 | 0.813 | - | - | - | ~21-fold (vs. MOR), ~135-fold (vs. DOR) | [1] |
Table 2: In Vitro Functional Antagonism at the Kappa-Opioid Receptor
| Compound | Assay | Species/System | Potency (IC50/EC50/Ke in nM) | Reference |
| JDTic | [35S]GTPγS | Human (CHO cells) | 0.006 (Ke) | [2] |
| JDTic | JNK Phosphorylation | Human (HEK293 cells) | 5 (EC50) | [3] |
| nor-BNI | Guinea Pig Ileum | Guinea Pig | 0.41 | [1] |
| LY-2456302 | Rat Formalin Assay | Rat | 0.4 (ED50 in mg/kg, p.o.) | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells transfected with human KOR, MOR, or DOR).
-
Radioligand specific for the receptor being assayed (e.g., [3H]U-69,593 for KOR).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.
-
After reaching equilibrium, the membrane-bound radioactivity is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To measure the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor (GPCR) like the KOR.
Materials:
-
Cell membranes expressing the KOR.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
KOR agonist (e.g., U-50,488H).
-
Test antagonist (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
For antagonist testing, the membranes are incubated with the test antagonist at various concentrations.
-
A KOR agonist is then added to stimulate the receptor.
-
[35S]GTPγS is added to the mixture.
-
Upon agonist-induced receptor activation, the Gα subunit exchanges GDP for [35S]GTPγS.
-
The reaction is terminated, and the membrane-bound [35S]GTPγS is separated by filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its potency (IC50 or Ke).
Rodent Tail-Flick Test
Objective: To assess the antinociceptive (analgesic) effects of a compound.
Materials:
-
Male mice or rats.
-
Tail-flick apparatus (radiant heat source).
-
Test compound and vehicle.
Procedure:
-
A baseline tail-flick latency is determined for each animal by focusing a beam of radiant heat on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Animals are administered the test compound or vehicle.
-
At various time points after administration, the tail-flick latency is measured again.
-
An increase in the tail-flick latency is indicative of an antinociceptive effect. To test for antagonist effects, a KOR agonist is administered, and the ability of the test antagonist to block the agonist-induced increase in tail-flick latency is measured.[4][5]
Rodent Forced Swim Test
Objective: To evaluate the antidepressant-like effects of a compound.
Materials:
-
Male mice or rats.
-
A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Test compound and vehicle.
Procedure:
-
Animals are administered the test compound or vehicle at specified times before the test.
-
Each animal is placed individually into the cylinder of water for a set period (e.g., 6 minutes).
-
The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last few minutes of the test.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[6]
U-50,488H-Induced Diuresis in Rats
Objective: To assess the in vivo antagonist activity of a compound at the KOR.
Materials:
-
Male rats.
-
Metabolic cages for urine collection.
-
U-50,488H (a selective KOR agonist).
-
Test antagonist (e.g., this compound) and vehicle.
Procedure:
-
Rats are administered the test antagonist or vehicle.
-
After a predetermined time, the KOR agonist U-50,488H is administered to induce diuresis.
-
The animals are placed in metabolic cages, and urine output is measured over a specific period (e.g., 5 hours).
-
The ability of the test antagonist to block the U-50,488H-induced increase in urine output is a measure of its in vivo KOR antagonist activity.[6][7]
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels. Additionally, KOR activation can trigger β-arrestin-dependent signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.[8][9][10]
Caption: Kappa-Opioid Receptor (KOR) signaling cascade.
Experimental Workflow for KOR Antagonist Evaluation
The evaluation of a novel KOR antagonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies. This process ensures a comprehensive understanding of the compound's pharmacological profile.
Caption: Workflow for KOR antagonist evaluation.
Cross-Species Comparison Logic
The cross-validation of a drug's effects across different species is a critical step in preclinical development. It helps to predict human responses and identify potential species-specific differences in pharmacology.
Caption: Logic for cross-species comparison.
In Vivo Effects: A Cross-Species Overview
This compound
-
Rodents (Mice and Rats): JDTic has demonstrated potent and long-lasting antagonist effects in various rodent models. It effectively blocks KOR agonist-induced effects such as analgesia and diuresis.[6][7] In the forced swim test, both JDTic and nor-BNI have shown antidepressant-like effects by decreasing immobility time.[6] JDTic also dose-dependently blocks nicotine-induced antinociception in the mouse tail-flick test.[4][5][11]
-
Non-Human Primates (Squirrel Monkeys): In squirrel monkeys, JDTic has been shown to shift the dose-effect curve of the KOR agonist U-50,488H to the right in a shock titration antinociception test, indicating its antagonist activity in primates.[7]
Norbinaltorphimine (nor-BNI)
-
Rodents (Mice and Rats): Nor-BNI is a well-established selective KOR antagonist with a slow onset and exceptionally long duration of action in vivo.[12] It effectively antagonizes the effects of KOR agonists in various behavioral paradigms, including analgesia and stress-induced reinstatement of drug-seeking behavior.[13][14] In the forced swim test, nor-BNI has demonstrated antidepressant-like effects.[6]
LY-2456302 (Aticaprant/CERC-501)
-
Rodents (Mice and Rats): LY-2456302 is a short-acting, orally bioavailable KOR antagonist.[15][16] It has shown antidepressant-like effects in the mouse forced swim test and has been found to reduce ethanol (B145695) self-administration in alcohol-preferring rats.[15] Unlike the long-acting antagonists, its effects are not persistent, which may offer advantages in a clinical setting.[15] In models of nicotine (B1678760) withdrawal in mice, LY-2456302 has been shown to alleviate both physical and affective withdrawal signs, similar to the effects observed with nor-BNI and JDTic.[17][18]
-
Humans: Clinical studies have been conducted with LY-2456302 to assess its potential for treating major depressive disorder and addiction.[19]
Conclusion
This compound is a highly potent and selective KOR antagonist with a remarkably long duration of action across multiple species. Its pharmacological profile, characterized by strong binding affinity and functional antagonism, makes it a valuable research tool for investigating the role of the KOR system in various physiological and pathological processes.
Compared to the prototypical long-acting antagonist nor-BNI, JDTic often exhibits greater potency in certain assays.[1] In contrast, LY-2456302 offers a short-acting alternative, which may be more suitable for therapeutic applications where long-lasting receptor blockade is not desirable. The choice of antagonist will ultimately depend on the specific research question and experimental design. The cross-species data presented in this guide provides a foundation for researchers to make informed decisions when selecting and utilizing these important pharmacological tools.
References
- 1. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Depressive Disorder and Kappa Opioid Receptor [transpopmed.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse | RTI [rti.org]
- 12. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective kappa antagonist properties of nor-binaltorphimine in the rat MES seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of orally-bioavailable short-acting kappa opioid receptor-selective antagonist LY2456302 on nicotine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of orally-bioavailable short-acting kappa opioid receptor-selective antagonist LY2456302 on nicotine withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
JDTic Dihydrochloride: A Comparative Guide for Validating KOR-Mediated Behaviors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JDTic dihydrochloride (B599025) with other pharmacological tools used to validate kappa opioid receptor (KOR)-mediated behaviors. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Introduction to JDTic Dihydrochloride
JDTic is a potent and highly selective antagonist of the kappa opioid receptor (KOR).[1] Structurally distinct from traditional opioid antagonists like norbinaltorphimine (B1679850) (nor-BNI), JDTic offers a unique pharmacological profile, including a long duration of action, which makes it a valuable tool for studying the role of the KOR system in various physiological and pathological processes.[2] Animal studies have demonstrated its potential in models of depression, anxiety, and substance use disorders.
Comparative Analysis of KOR Antagonists
The selection of a KOR antagonist for in vivo studies is critical and depends on factors such as selectivity, potency, and pharmacokinetic profile. This section compares JDTic with other commonly used and emerging KOR antagonists.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of JDTic and its alternatives for the kappa (κ), mu (μ), and delta (δ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| JDTic | 0.06 - 0.32[3] | 17[3] | 1000[3] | ~283x | ~16667x |
| nor-BNI | 0.18 - 0.53 | 4.9 - 13 | 11 - 23 | ~9-24x | ~21-43x |
| CERC-501 (LY2456302) | 0.807 - 0.813[3][4] | 17 | 109 | ~21x | ~135x |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a representative comparison.
Experimental Data: Behavioral Assays
JDTic has been extensively used to investigate KOR-mediated behaviors. This section provides an overview of its application in two key behavioral paradigms: the forced swim test and the conditioned place aversion test.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity. Increased immobility time in this test is interpreted as a state of behavioral despair. KOR antagonists, including JDTic, have been shown to reduce immobility time, suggesting an antidepressant-like effect.
Conditioned Place Aversion (CPA)
CPA is a preclinical model used to assess the aversive properties of drugs. Activation of the KOR system is known to induce aversion. KOR antagonists like JDTic can block the aversive effects of KOR agonists and have been shown to attenuate the expression of nicotine (B1678760) withdrawal-induced conditioned place aversion.[6]
In a study investigating nicotine withdrawal, both JDTic and nor-BNI were effective in attenuating the affective signs of withdrawal, including conditioned place aversion.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the Forced Swim Test and Conditioned Place Aversion as they are typically conducted in rodents.
Forced Swim Test Protocol
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test session (Day 1): Naive mice are placed in the cylinder for a 15-minute habituation session. This initial exposure induces a stable level of immobility for the subsequent test.
-
Drug Administration: this compound (or alternative antagonist/vehicle) is administered at the desired dose and route (e.g., intraperitoneally, subcutaneously) at a specified time before the test session.
-
Test session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5- or 6-minute test session.[6]
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test session is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[7][8]
Conditioned Place Aversion Protocol
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber. A central, neutral compartment often connects the two chambers.
-
Procedure:
-
Pre-conditioning phase (Day 1): Each animal is allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one chamber over the other.
-
Conditioning phase (Days 2-5): This phase typically involves four conditioning sessions. On two alternating days, animals receive an injection of the aversive stimulus (e.g., a KOR agonist or a substance inducing withdrawal) and are immediately confined to one of the chambers for a set duration (e.g., 30 minutes). On the other two days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with the non-preferred chamber from the pre-conditioning phase is a common strategy.
-
Drug Administration: this compound (or alternative antagonist/vehicle) is administered prior to the conditioning sessions where the aversive stimulus is present.
-
Test phase (Day 6): The animals are placed in the central compartment and allowed to freely access both chambers for a set period (e.g., 15 minutes).
-
-
Data Analysis: The time spent in each chamber is recorded. A significant decrease in the time spent in the drug-paired chamber in the vehicle-treated group indicates the induction of CPA. The ability of JDTic to block this decrease demonstrates its efficacy in mitigating the aversive state. A preference score can be calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
Visualizations
KOR Signaling Pathways
Caption: KOR signaling pathways activated by agonists and blocked by JDTic.
Experimental Workflow: Forced Swim Test
Caption: A typical experimental workflow for the Forced Swim Test.
Logical Relationship: JDTic in Validating KOR-Mediated Aversion
Caption: Logical flow of how JDTic validates KOR's role in aversion.
Conclusion
This compound is a highly selective and potent KOR antagonist with a long duration of action, making it a valuable tool for investigating KOR-mediated behaviors. Its superior selectivity over older antagonists like nor-BNI provides greater confidence in attributing observed effects to the KOR system. While newer, shorter-acting antagonists like CERC-501 are being developed for clinical applications, JDTic remains a critical research tool for preclinical studies requiring sustained KOR blockade. The choice of antagonist should be guided by the specific experimental question, considering the desired duration of action and pharmacokinetic profile.
References
- 1. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of JDTic Dihydrochloride and Buprenorphine for Researchers
This guide provides a detailed comparative analysis of JDTic dihydrochloride (B599025) and buprenorphine, two potent opioid receptor modulators. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction
JDTic dihydrochloride is a highly selective and potent antagonist of the kappa-opioid receptor (KOR), known for its remarkably long duration of action.[1] In contrast, buprenorphine is a widely used medication for opioid use disorder and pain management, exhibiting a complex pharmacology as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa- and delta-opioid receptors (DOR).[2][3] This guide will delve into a side-by-side comparison of their receptor binding affinities, signaling pathways, and functional effects, providing a clear understanding of their therapeutic potential and limitations.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported equilibrium dissociation constants (Ki) for JDTic and buprenorphine at the three main opioid receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Reference(s) |
| JDTic | >1000 | 0.32 | >1000 | [4][5] |
| Buprenorphine | ~1 | High Affinity | High Affinity | [3][6][7] |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the literature.
JDTic demonstrates exceptional selectivity for the KOR, with over 1000-fold greater affinity for KOR compared to MOR and DOR.[5] Buprenorphine, on the other hand, exhibits high affinity for all three opioid receptors, acting as a partial agonist at the MOR and an antagonist at the KOR and DOR.[3][6]
Signaling Pathways
The interaction of JDTic and buprenorphine with their respective target receptors initiates distinct intracellular signaling cascades.
This compound: A Kappa-Opioid Receptor Antagonist with a Unique Mechanism
JDTic's long-lasting antagonist effects are not due to irreversible binding but rather to its ability to activate c-Jun N-terminal kinases (JNKs) in a KOR-dependent manner.[8][9] This activation leads to a disruption of KOR signaling, effectively producing a prolonged functional antagonism.[8][9]
Buprenorphine: A Mixed Agonist-Antagonist at Opioid Receptors
Buprenorphine's partial agonism at the MOR results in the activation of G-protein signaling pathways, which are associated with its analgesic effects.[10][11] However, it shows limited recruitment of β-arrestin 2, a pathway implicated in some of the adverse effects of full opioid agonists, such as respiratory depression.[10][11] Its antagonist activity at the KOR and DOR blocks the effects of other opioids at these receptors.[2]
Experimental Protocols
The characterization of JDTic and buprenorphine involves a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of JDTic and buprenorphine for MOR, KOR, and DOR.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, [³H]DPDPE for DOR).
-
Unlabeled competitor ligands (JDTic, buprenorphine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor ligand in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[12][13][14][15]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by an agonist.
Objective: To determine the functional activity (agonist or antagonist) of JDTic and buprenorphine at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds (JDTic, buprenorphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with GDP and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a specific time (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Wash the filters and measure the bound radioactivity.
-
Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation induced by a known agonist.[16][17][18][19][20]
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Objective: To assess the functional potency and efficacy of JDTic and buprenorphine in a cell-based assay.
Materials:
-
Cells stably expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (JDTic, buprenorphine).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a detection kit.
-
Agonists will inhibit forskolin-stimulated cAMP accumulation, while antagonists will reverse the inhibition caused by an agonist.[21][22][23][24][25]
In Vivo Behavioral Models
Animal models are crucial for evaluating the physiological and behavioral effects of opioid compounds.
Conditioned Place Preference (CPP)
This model assesses the rewarding or aversive properties of a drug.
Objective: To determine if JDTic or buprenorphine produce rewarding or aversive effects.
Procedure:
-
Pre-conditioning phase: The animal's baseline preference for two distinct environments is determined.
-
Conditioning phase: The animal is repeatedly administered the test drug and confined to one environment, and administered a vehicle and confined to the other environment on alternate days.
-
Post-conditioning (test) phase: The animal is allowed to freely explore both environments, and the time spent in each is measured. An increase in time spent in the drug-paired environment indicates a rewarding effect, while a decrease suggests an aversive effect.[26][27][28][29][30]
Drug Self-Administration
This model evaluates the reinforcing properties and abuse potential of a drug.
Objective: To assess the reinforcing effects of JDTic and buprenorphine.
Procedure:
-
Animals are surgically implanted with an intravenous catheter.
-
They are placed in an operant chamber where they can perform a specific action (e.g., lever press) to receive an infusion of the test drug.
-
The rate and pattern of responding are measured to determine the drug's reinforcing efficacy. A high rate of self-administration indicates a high abuse potential.[31][32][33][34][35]
Comparative Summary and Discussion
| Feature | This compound | Buprenorphine |
| Primary Target | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) |
| Mechanism of Action | Selective Antagonist | Partial Agonist (MOR), Antagonist (KOR, DOR) |
| Receptor Selectivity | Highly selective for KOR | High affinity for MOR, KOR, and DOR |
| Signaling | Activates c-Jun N-terminal kinases (JNKs) | G-protein biased at MOR (limited β-arrestin 2 recruitment) |
| Duration of Action | Very long-acting (weeks) | Long-acting (hours to days) |
| Therapeutic Potential | Antidepressant, anxiolytic, anti-addiction (preclinical) | Opioid use disorder, pain management |
| Clinical Status | Development halted due to cardiac safety concerns[36] | Widely used clinically |
This compound and buprenorphine represent two distinct classes of opioid receptor modulators with different therapeutic profiles. JDTic's high selectivity and unique long-acting antagonism at the KOR make it a valuable research tool for investigating the role of the kappa-opioid system in various physiological and pathological processes. However, its clinical development was halted due to safety concerns.
Buprenorphine's complex pharmacology, characterized by its partial agonism at the MOR and antagonism at other opioid receptors, underpins its clinical success in treating opioid addiction and pain. Its "ceiling effect" on respiratory depression provides a significant safety advantage over full mu-opioid agonists.[2][37]
The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. JDTic is an ideal tool for selectively blocking KOR function, while buprenorphine is more suited for studies involving the modulation of the entire opioid system, particularly the mu- and kappa-opioid receptors.
Conclusion
This guide has provided a comprehensive comparative analysis of this compound and buprenorphine, highlighting their distinct receptor binding profiles, signaling mechanisms, and functional effects. The detailed experimental protocols offer a practical resource for researchers investigating these and other opioid compounds. A thorough understanding of their pharmacological differences is essential for advancing our knowledge of opioid receptor function and for the development of safer and more effective therapeutics.
References
- 1. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 3. droracle.ai [droracle.ai]
- 4. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adafad.org [adafad.org]
- 6. Buprenorphine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay in Summary_ki [bdb99.ucsd.edu]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. A new place conditioning paradigm to study tolerance to opiates in mice. [research.unipd.it]
- 27. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 28. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 29. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Fentanyl vapor self-administration model in mice to study opioid addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Opioid self-administration in rats: pharmacodynamics and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Chronic pain alters drug self-administration: implications for addiction and pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
JDTic Dihydrochloride: A Comparative Analysis of its Activity at Mu and Delta Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JDTic dihydrochloride's activity at the mu (µ) and delta (δ) opioid receptors, contrasted with other relevant opioid ligands. The data presented herein demonstrates JDTic's high selectivity for the kappa (κ) opioid receptor, with negligible interaction at the mu and delta subtypes.
Summary of Opioid Receptor Activity
JDTic dihydrochloride (B599025) is a highly selective antagonist of the κ-opioid receptor (KOR) and exhibits minimal to no activity at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).[1] This selectivity is a key characteristic of JDTic, distinguishing it from many other opioid compounds that show broader receptor affinity. In contrast, JDTic failed to antagonize the analgesic effects of the selective MOR agonist sufentanil in preclinical studies.[2][3]
The following tables summarize the quantitative data from functional and binding assays to compare the activity of JDTic with other standard opioid receptor ligands.
Table 1: Functional Activity of JDTic and Comparator Ligands at Opioid Receptors
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Classification |
| JDTic | µ-Opioid (MOR) | [³⁵S]GTPγS | EC₅₀ | 120 [1] | Very Low Potency Agonist |
| JDTic | δ-Opioid (DOR) | [³⁵S]GTPγS | EC₅₀ | 380 [1] | Very Low Potency Agonist |
| JDTic | κ-Opioid (KOR) | [³⁵S]GTPγS | EC₅₀ | 6 [1] | Potent Antagonist |
| DAMGO | µ-Opioid (MOR) | [³⁵S]GTPγS | EC₅₀ | 1.5[4] | Potent Agonist |
| DPDPE | δ-Opioid (DOR) | [³⁵S]GTPγS | EC₅₀ | 5.2[4] | Potent Agonist |
Table 2: Binding Affinity of Comparator Ligands at Mu and Delta Opioid Receptors
| Compound | Receptor | Parameter | Value (nM) | Classification |
| Sufentanil | µ-Opioid (MOR) | Kᵢ | 0.138[5] | Potent Agonist |
| DAMGO | µ-Opioid (MOR) | Kᵢ | 1.23[6] | Potent Agonist |
| Naloxone | µ-Opioid (MOR) | Kᵢ | 0.43 | Potent Antagonist |
| DPDPE | δ-Opioid (DOR) | Kᵢ | 1.4[6] | Potent Agonist |
| Naltrindole | δ-Opioid (DOR) | Kᵢ | 0.04[6] | Potent Antagonist |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid or δ-opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Unlabeled competitor ligand for determining non-specific binding (e.g., Naloxone).
-
Test compound (this compound or other comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Cell membranes are prepared and suspended in the binding buffer.
-
Incubation: The membrane suspension is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled competitor is used to determine non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the opioid receptors. Agonist binding to the receptor promotes the exchange of GDP for GTP on the associated G-protein, which can be measured using the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist or antagonist at the µ-opioid or δ-opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Unlabeled GTPγS for determining non-specific binding.
Procedure:
-
Preparation: Cell membranes are suspended in the assay buffer containing GDP.
-
Incubation: The membrane suspension is incubated with varying concentrations of the test compound.
-
Reaction Initiation: [³⁵S]GTPγS is added to initiate the binding reaction. For antagonist testing, the membranes are pre-incubated with the antagonist before the addition of a known agonist.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.
Visualizations
Opioid Receptor Signaling Pathway
Caption: Agonist binding to µ or δ opioid receptors activates inhibitory G-proteins.
Experimental Workflow for Opioid Receptor Activity
Caption: Workflow for determining opioid receptor binding or functional activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist | RTI Health Solutions [rtihs.org]
- 4. Mu and Delta Opioid Receptors Modulate Inhibition within the Prefrontal Cortex Through Dissociable Cellular and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of JDTic Dihydrochloride Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of JDTic dihydrochloride (B599025), a selective kappa-opioid receptor (KOR) antagonist, with alternative compounds. The information presented herein is supported by experimental data to aid researchers in the selection and application of these pharmacological tools.
Introduction to JDTic Dihydrochloride and its Target
This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in modulating pain, mood, and addiction.[1] Unlike many other opioid receptor ligands, JDTic is not derived from an opiate structural class.[2] A key characteristic of JDTic is its remarkably long duration of action in vivo, with effects observed for up to several weeks following a single administration.[1][2] This long-lasting effect is not due to irreversible binding but is attributed to the altered activity of c-Jun N-terminal kinases (JNK).[1]
The validation of KOR target engagement in vivo is crucial for understanding the pharmacological profile of antagonists like JDTic and for the development of novel therapeutics targeting the KOR system. Common in vivo methods involve administering the antagonist prior to a challenge with a KOR agonist and measuring the subsequent blockade of the agonist-induced physiological or behavioral effects.
Comparative Analysis of In Vivo Target Engagement
This section compares the in vivo performance of JDTic with two other well-characterized KOR antagonists: norbinaltorphimine (B1679850) (nor-BNI), another long-acting antagonist, and LY2456302, a shorter-acting antagonist. The primary assays discussed are the mouse tail-flick test and the rat U50,488-induced diuresis assay.
Data Presentation
| Compound | Assay | Species | Agonist Challenge | Route of Administration | Potency (AD50/ED50) | Duration of Action | Key Findings |
| JDTic | Tail-Flick Test | Mouse | Enadoline (B54987) | s.c. | 4.1 mg/kg | Up to 28 days | Significantly blocked KOR agonist-induced antinociception.[2] |
| Tail-Flick Test | Mouse | Enadoline | p.o. | 27.3 mg/kg | Up to 28 days | Orally active with a long duration of action.[2] | |
| U50,488-Induced Diuresis | Rat | U50,488 | s.c. | More potent than nor-BNI | Weeks | Potently suppressed KOR agonist-induced diuresis.[2] | |
| norbinaltorphimine (nor-BNI) | Tail-Flick Test | Mouse | U50,488 | s.c. | Not specified in direct comparison | Weeks | Slow onset of action, but long-lasting antagonism. |
| U50,488-Induced Diuresis | Rat | U50,488 | s.c. | Less potent than JDTic | Weeks | Effective in blocking KOR agonist-induced diuresis.[2] | |
| LY2456302 | KOR Occupancy | Rat | N/A | p.o. | 0.33 mg/kg | Short-acting | Orally bioavailable with high central KOR occupancy.[3] |
| KOR Agonist-Induced Analgesia | Rat | KOR Agonist | p.o. | Not specified | Did not block analgesia after one week | Demonstrates a significantly shorter duration of action compared to JDTic and nor-BNI.[3] |
Experimental Protocols
Mouse Tail-Flick Test for KOR Antagonism
This assay assesses the ability of an antagonist to block the analgesic effects of a KOR agonist.
Materials:
-
Male ICR mice
-
This compound, norbinaltorphimine, or LY2456302
-
KOR agonist (e.g., enadoline or U50,488)
-
Tail-flick apparatus
-
Vehicle (e.g., saline)
Procedure:
-
Administer the KOR antagonist (e.g., JDTic) or vehicle to the mice via the desired route (e.g., subcutaneous or oral).
-
After a specified pretreatment time (e.g., 24 hours for JDTic), administer the KOR agonist (e.g., enadoline).
-
At the time of expected peak agonist effect, place the mouse in the tail-flick apparatus.
-
A radiant heat source is focused on the tail, and the latency to tail withdrawal (flick) is measured.
-
A cut-off time is established to prevent tissue damage.
-
The degree of analgesia is expressed as the percentage of maximum possible effect (%MPE).
-
The antagonist dose that reduces the agonist's effect by 50% (AD50) is calculated.
Rat U50,488-Induced Diuresis Assay
This assay measures the ability of a KOR antagonist to block the diuretic effect of the KOR agonist U50,488.
Materials:
-
Male Sprague-Dawley rats
-
This compound, norbinaltorphimine, or LY2456302
-
U50,488H
-
Metabolic cages
-
Vehicle (e.g., saline)
Procedure:
-
House rats individually in metabolic cages.
-
Administer the KOR antagonist (e.g., JDTic) or vehicle to the rats via the desired route.
-
After the specified pretreatment time, administer the KOR agonist U50,488H.
-
Collect urine over a set period (e.g., 5 hours).
-
Measure the total urine volume.
-
The antagonist's effect is determined by its ability to suppress the U50,488H-induced increase in urine output.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the kappa-opioid receptor.
In Vivo Target Engagement Experimental Workflow
Caption: General workflow for in vivo validation of KOR antagonist target engagement.
References
JDTic and its Analogs: A Comparative Analysis of Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the potent and selective kappa-opioid receptor (KOR) antagonist, JDTic, and its methylated analogs: RTI-97, RTI-194, RTI-212, RTI-240, and RTI-241. The data presented herein is crucial for understanding the structure-activity relationships that govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds, offering valuable insights for the design of future KOR antagonists with optimized therapeutic properties.
JDTic is a well-characterized KOR antagonist with a notably long duration of action, which can persist for weeks.[1][2] This prolonged activity is linked to its significant partitioning into the brain.[1][2] In the quest for KOR antagonists with a more controlled and potentially safer pharmacokinetic profile that avoids excessive brain accumulation, a series of methylated analogs of JDTic were synthesized and evaluated.[1][3] This comparison focuses on the key pharmacokinetic parameters that differentiate these compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key in vitro and in vivo pharmacokinetic parameters for JDTic and its analogs. All in vivo data were obtained from studies conducted in male rats.
| Compound | KOR Antagonist Potency (Ke, nM)[1] | Plasma Half-life (t1/2, h)[1][2] | Brain Half-life (t1/2, h)[1][2] | Brain to Plasma Ratio Trend[1][2] | Key Characteristics |
| JDTic | 0.02 | 24 - 41 | 24 - 76 | Increasing over time | Long duration of action, significant brain partitioning.[1][2] |
| RTI-97 | 0.16 | 24 - 41 | 24 - 76 | Less than JDTic | Shorter duration of action for reversal of diuresis compared to JDTic.[1] |
| RTI-194 | 0.03 | 24 - 41 | 24 - 76 | Increasing over time | Similar to JDTic with high brain partitioning and long duration of action.[1][2] |
| RTI-212 | 0.06 | 24 - 41 | 24 - 76 | No substantive difference between brain and plasma levels | Inactive in reversing U50,488-induced diuresis, indicating poor brain penetration or efficacy.[1][2] |
| RTI-240 | 0.03 | 24 - 41 | 24 - 76 | Did not show significant brain accumulation | Does not accumulate in the brain, suggesting a potentially safer profile.[1][2] |
| RTI-241 | 0.037 | 24 - 41 | 24 - 76 | Lower than JDTic and RTI-194 | A prodrug that metabolizes to JDTic, leading to a very long-lasting effect.[1][2] |
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies:
[35S]GTPγS Binding Assay
This in vitro assay was used to determine the potency and selectivity of JDTic and its analogs as KOR antagonists.
-
Objective: To measure the ability of the compounds to inhibit the binding of the agonist-stimulated [35S]GTPγS to cell membranes expressing the kappa-opioid receptor.
-
Methodology:
-
Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human KOR were prepared.[4]
-
Membranes were incubated with a fixed concentration of a KOR agonist (e.g., U-69,593) to stimulate G-protein coupling.[4]
-
[35S]GTPγS, a non-hydrolyzable analog of GTP, was added to the reaction. In the presence of an agonist, [35S]GTPγS binds to the activated Gα subunit.
-
Varying concentrations of the antagonist (JDTic or its analogs) were included to determine their ability to inhibit the agonist-stimulated [35S]GTPγS binding.
-
The reaction was terminated by rapid filtration, and the amount of bound [35S]GTPγS was quantified using liquid scintillation counting.
-
The antagonist dissociation constant (Ke) was calculated from the IC50 values.
-
In Vivo Pharmacokinetic Studies in Rats
These studies were conducted to determine the plasma and brain concentrations of JDTic and its analogs over time.
-
Objective: To characterize the absorption, distribution, and elimination of the compounds in a living organism.
-
Methodology:
-
Male rats were administered a single dose of the test compound (e.g., 5 mg/kg, intraperitoneally).[1]
-
At various time points post-administration, blood and brain tissue samples were collected.
-
Plasma was separated from the blood samples.
-
The concentrations of the parent drug and any major metabolites in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including half-life (t1/2) and area under the concentration-time curve (AUC), were calculated from the concentration-time data.
-
Brain-to-plasma concentration ratios were determined at each time point to assess the extent of brain penetration.
-
U50,488-Induced Diuresis in Rats
This in vivo pharmacodynamic assay was used to assess the antagonist activity and duration of action of JDTic and its analogs.
-
Objective: To measure the ability of the antagonists to block the diuretic effect of the selective KOR agonist U50,488.
-
Methodology:
-
Rats were pre-treated with JDTic or one of its analogs at various doses and at different time points before the challenge.[1]
-
The selective KOR agonist U50,488 was administered to induce diuresis.
-
Urine output was measured for a specific period following U50,488 administration.
-
The ability of the antagonist to reverse or block the U50,488-induced increase in urine output was quantified.
-
The duration of action was determined by assessing the antagonist effect at various time points (e.g., weeks) after a single dose of the antagonist.[1]
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for [35S]GTPγS binding assay.
Caption: Experimental workflow for in vivo studies.
Caption: Simplified KOR signaling pathway.
References
- 1. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic relationships between duration of action of jdtic-like kappa-opioid receptor antagonists and their brain and plasma pharmacokinetics in rats | RTI [rti.org]
- 4. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JDTic Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. JDTic dihydrochloride (B599025), a potent and selective κ-opioid receptor antagonist, requires careful consideration for its disposal. While a specific Safety Data Sheet (SDS) with detailed disposal protocols for JDTic dihydrochloride is not publicly available, established principles of chemical waste management provide a clear framework for its responsible disposal.
This guide offers essential logistical and safety information, presenting a procedural approach to the disposal of this compound, designed to support laboratory personnel in maintaining a safe and compliant research environment.
Key Compound Information
A summary of the pertinent data for this compound is provided below to inform disposal decisions.
| Property | Value |
| Chemical Name | (3R)-7-Hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride |
| Molecular Formula | C₂₈H₄₁Cl₂N₃O₃ |
| Molecular Weight | 538.55 g/mol |
| Appearance | Solid |
| Intended Use | For laboratory research purposes only |
Procedural Guidance for Disposal
The recommended procedure for the disposal of this compound aligns with standard practices for chemical waste management. The primary directive, in the absence of specific manufacturer instructions, is to treat the compound as hazardous chemical waste and entrust its disposal to a licensed and approved waste management facility.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the full chemical name and any known hazard classifications.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting the waste.
-
Ensure the container is in good condition and compatible with the chemical's properties.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional and local regulations for the storage of chemical waste.
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.
-
Provide them with all available information on the compound, including its name, quantity, and any available safety information.
-
Follow their instructions for the collection and transportation of the waste. In virtually all standard laboratory settings, the disposal of chemical waste must be handled by a licensed contractor.[1]
-
-
Documentation:
-
Maintain a detailed record of the waste, including the amount, date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for making informed decisions regarding the disposal of this compound.
Important Considerations:
-
Regulatory Compliance: Always adhere to local, state, and federal regulations governing chemical waste disposal. Your institution's EHS department is the primary resource for understanding and complying with these regulations.
-
Do Not Dispose Down the Drain: Never dispose of this compound or any other chemical waste down the sink or in the regular trash. This can lead to environmental contamination and potential legal penalties.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Essential Safety and Logistical Information for Handling JDTic Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of JDTic dihydrochloride (B599025). The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step framework for operational questions.
Chemical and Physical Properties
JDTic dihydrochloride is a potent and selective κ-opioid receptor antagonist. It is a solid, crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁Cl₂N₃O₃ | [1][2] |
| Molecular Weight | 538.55 g/mol | [1][2] |
| Appearance | Solid powder | [1][] |
| Purity | >98% | [1] |
| CAS Number | 785835-79-2 | [2][4] |
| Solubility | DMSO: 100 mg/mL (185.68 mM) (requires ultrasonic bath) Water: 50 mg/mL (92.84 mM) (requires ultrasonic bath) | [5] |
| Storage | Desiccate at -20°C | [5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4) [4]
-
Acute aquatic toxicity (Category 1) [4]
-
Chronic aquatic toxicity (Category 1) [4]
It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Nitrile gloves | Wear two pairs of disposable nitrile gloves. Change the outer pair immediately if contaminated. |
| Eye Protection | Safety goggles or face shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield may be worn for additional protection. |
| Respiratory Protection | NIOSH-approved respirator | For handling the solid powder, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required to prevent inhalation. |
| Body Protection | Laboratory coat or disposable gown | A dedicated laboratory coat should be worn. For procedures with a higher risk of contamination, a disposable gown is recommended. |
Operational Plans: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield. Handle the powder carefully to avoid generating dust. Use anti-static weighing dishes.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing. For dissolving, especially at higher concentrations, an ultrasonic bath may be necessary.[5] For aqueous solutions, prepare fresh and use promptly.
Administration (In Vivo Studies)
-
Solution Preparation: For animal studies, this compound can be dissolved in saline or distilled water.[6]
-
Administration Routes: Common administration routes in preclinical studies include intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (i.g.).[6][7]
-
Handling of Dosed Animals: Cages of animals dosed with this compound should be clearly labeled. Handle animal waste as potentially hazardous for the first 72 hours post-administration.
Emergency Procedures
Immediate and appropriate response to emergencies is crucial.
Spills
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.
-
Dampen the absorbent paper with water.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and then rinse with water.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand, or commercial spill pads).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and then rinse with water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
Personal Exposure
-
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.[4]
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[4]
-
-
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[4]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention and show the SDS to the medical personnel.[4]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, gowns, etc.), weighing papers, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste, including unused solutions and the first rinse of contaminated glassware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Sharps:
-
Dispose of any contaminated sharps (needles, syringes) in a designated sharps container that is then placed in the hazardous waste stream.
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. The SDS for this compound recommends disposal at an approved waste disposal plant.[4]
-
Experimental Protocols
The following are examples of experimental protocols adapted from published research.
Preparation of this compound for In Vivo Studies
-
Objective: To prepare a solution of this compound for administration to laboratory animals.
-
Materials:
-
This compound powder
-
Sterile saline or distilled water[6]
-
Sterile vials
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound.
-
Transfer the powder to a sterile vial.
-
Add the required volume of sterile saline or distilled water to achieve the target concentration.[6]
-
Vortex the vial to facilitate dissolution.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[5]
-
Visually inspect the solution to ensure there are no particulates before administration.
-
For oral gavage, doses of 3, 10, and 30 mg/kg have been used in rats.[7]
-
For subcutaneous injection, doses of 0.3, 1, 3, and 10 mg/kg have been used in rats.[7]
-
In Vitro Kappa-Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the kappa-opioid receptor.
-
Materials:
-
Cell membranes expressing the human kappa-opioid receptor
-
[³H]U69,593 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GDP
-
Scintillation vials and cocktail
-
Microplate harvester and scintillation counter
-
-
Procedure (adapted from a general protocol):
-
Prepare a stock solution of this compound in DMSO.[5]
-
Perform serial dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]U69,593, GDP, and varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response flowchart for this compound incidents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C28H41Cl2N3O3 | CID 66576991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JDTic (dihydrochloride)|785835-79-2|MSDS [dcchemicals.com]
- 5. JDTic 2HCl | CAS:785835-79-2 | κ-opioid receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
